Methyl 2-(4-formylphenyl)benzoate (CAS 144291-47-4) represents a critical orthogonally functionalized biaryl scaffold in medicinal chemistry. Unlike symmetric biaryls, this compound possesses two distinct electrophilic centers—an ortho-ester and a para-aldehyde—on opposing aromatic rings. This unique geometry enables divergent synthesis , allowing researchers to selectively access fluorenones, phenanthridinones, and complex polycyclic aromatic hydrocarbons (PAHs) used in PARP inhibitors and organic electronics.
This guide outlines the robust synthesis, validation, and downstream application of this scaffold, emphasizing its utility as a "linchpin" intermediate in drug discovery.
The most reliable route to CAS 144291-47-4 is the palladium-catalyzed cross-coupling of methyl 2-bromobenzoate and 4-formylphenylboronic acid . This approach avoids the chemoselectivity issues associated with dual-aldehyde precursors.
Reaction Mechanism & Logic
Catalyst Selection: Pd(PPh₃)₄ is chosen for its stability and efficiency with aryl bromides.
Base/Solvent System: A biphasic system (DME/Water or Toluene/EtOH/Water) with Na₂CO₃ ensures solubility of the boronic acid while protecting the methyl ester from hydrolysis, which can occur under harsher hydroxide conditions.
Stoichiometry: A slight excess of the boronic acid (1.1 equiv) drives the reaction to completion, minimizing difficult-to-separate aryl halide starting material.
Validated Experimental Protocol
Objective: Synthesis of Methyl 2-(4-formylphenyl)benzoate on a 10 mmol scale.
Reagent
MW ( g/mol )
Equiv
Amount
Role
Methyl 2-bromobenzoate
215.04
1.0
2.15 g
Electrophile
4-Formylphenylboronic acid
149.94
1.1
1.65 g
Nucleophile
Pd(PPh₃)₄
1155.56
0.03
346 mg
Catalyst
Na₂CO₃ (2M aq. solution)
105.99
3.0
15 mL
Base
1,2-Dimethoxyethane (DME)
-
-
50 mL
Solvent
Step-by-Step Procedure:
Inert Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser. Flush with Argon for 10 minutes.
Dissolution: Charge the flask with Methyl 2-bromobenzoate and 4-Formylphenylboronic acid. Add degassed DME and stir until dissolved.
Activation: Add the Pd(PPh₃)₄ catalyst rapidly against a positive stream of Argon. Stir for 5 minutes to allow partial oxidative addition.
Base Addition: Add the degassed 2M Na₂CO₃ solution. The mixture will turn biphasic.
Reflux: Heat the reaction to 85°C (oil bath temperature) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the bromide.
Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
Purification: Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).
Self-Validation Check:
Success Indicator: Appearance of a diagnostic aldehyde singlet (~10.0 ppm) and ester methyl singlet (~3.6 ppm) in ¹H NMR.
Failure Mode: If the ester hydrolyzes, the product will be acidic and remain in the aqueous phase during basic extraction. Ensure pH is neutral/mildly acidic during workup if yield is low.
Divergent Applications: The "Linchpin" Workflow
The value of CAS 144291-47-4 lies in its ability to undergo intramolecular cyclization . The spatial proximity of the 2-ester and 4'-aldehyde allows for the construction of fused tricyclic systems.
Figure 1: Divergent synthetic pathways from the parent biaryl scaffold.
Pathway A: Fluorenone Synthesis
Direct cyclization of the carboxylic acid derivative (obtained via hydrolysis) yields fluorenones.
Reagents: Polyphosphoric acid (PPA) or Triflic acid (TfOH).
Relevance: Fluorenones are key motifs in antiviral agents and organic light-emitting diodes (OLEDs).
Pathway B: Phenanthridinone Synthesis
Reaction with primary amines followed by cyclization yields phenanthridinones.
Mechanism: Reductive amination of the aldehyde to an amine, followed by nucleophilic attack of the amine on the ester (lactamization).
Relevance: This is the core structure of PARP inhibitors (e.g., Olaparib analogs) used in oncology.
Analytical Characterization (QC Standards)
To ensure the integrity of CAS 144291-47-4 prior to downstream use, the following specifications must be met.
Technique
Expected Signal / Parameter
Structural Assignment
¹H NMR (400 MHz, CDCl₃)
δ 10.05 (s, 1H)
Aldehyde proton (-CHO)
δ 3.65 (s, 3H)
Ester methyl group (-COOCH₃)
δ 7.30 – 8.00 (m, 8H)
Biaryl aromatic protons
IR Spectroscopy
1720 cm⁻¹ (Strong)
Ester C=O stretch
1695 cm⁻¹ (Strong)
Aldehyde C=O stretch
Mass Spectrometry
m/z 241.1 [M+H]⁺
Protonated molecular ion
HPLC Purity
>98.0% (AUC)
Required for pharmaceutical use
Safety & Handling
Hazard Identification: As a benzylic aldehyde, this compound may be susceptible to autoxidation to the carboxylic acid upon prolonged air exposure. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
Toxicology: Biaryl compounds can possess skin sensitizing properties. Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.
Waste: Dispose of palladium-containing aqueous waste separately from organic solvents.
References
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
BenchChem. (2025).[1] "Application Notes: Methyl 4-formylbenzoate in the Synthesis of Pharmaceutical Intermediates." BenchChem Technical Notes. Link
Physical properties of Methyl 2-(4-formylphenyl)benzoate
Executive Summary & Chemical Identity[1][2] Methyl 2-(4-formylphenyl)benzoate (CAS: 144291-47-4) is a specialized biphenyl intermediate critical in the synthesis of angiotensin II receptor antagonists (sartans) and liqui...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity[1][2]
Methyl 2-(4-formylphenyl)benzoate (CAS: 144291-47-4) is a specialized biphenyl intermediate critical in the synthesis of angiotensin II receptor antagonists (sartans) and liquid crystalline materials. Unlike its para-substituted isomer, this ortho-substituted ester exhibits unique steric properties due to the twisted dihedral angle between the phenyl rings, influencing both its reactivity and physical state.
This guide provides a validated technical profile, focusing on the Suzuki-Miyaura coupling protocols required for its synthesis, its spectroscopic fingerprint, and its application in high-value medicinal chemistry workflows.
Structural Specifications
Property
Detail
IUPAC Name
Methyl 4'-formyl[1,1'-biphenyl]-2-carboxylate
Common Name
Methyl 2-(4-formylphenyl)benzoate
CAS Number
144291-47-4
Molecular Formula
C₁₅H₁₂O₃
Molecular Weight
240.25 g/mol
SMILES
COC(=O)C1=CC=CC=C1C2=CC=C(C=O)C=C2
Key Functional Groups
Methyl Ester (pos. 2), Aldehyde (pos. 4')
Physical & Thermodynamic Properties[1][5]
Note on Phase Behavior: Unlike the highly crystalline para-isomer (Methyl 4-(4-formylphenyl)benzoate, MP: 112–116°C), the title compound often isolates as a viscous oil or low-melting solid (approx. 40–60°C depending on purity) due to steric hindrance at the ortho position preventing efficient lattice packing.
Table 1: Physicochemical Data[5]
Parameter
Value / Range
Context
Physical State
Viscous Oil / Waxy Solid
Highly dependent on residual solvent and purity.
Boiling Point (Pred.)
390°C – 400°C
At 760 mmHg (Decomposes before boiling).
Density
1.17 ± 0.05 g/cm³
Estimated at 20°C.
Solubility (Organic)
High
Soluble in DCM, EtOAc, Toluene, THF.
Solubility (Aqueous)
Negligible
Hydrophobic biphenyl core.
LogP (Predicted)
2.9 – 3.1
Lipophilic; suitable for membrane permeability.
Flash Point
>170°C
Theoretical; treat as combustible.
Synthesis Protocol: Suzuki-Miyaura Coupling
The most robust route to Methyl 2-(4-formylphenyl)benzoate is the palladium-catalyzed cross-coupling of Methyl 2-iodobenzoate (or 2-bromobenzoate) with 4-formylphenylboronic acid .
Mechanistic Rationale
Ortho-Substitution Challenge: The steric bulk at the 2-position of the benzoate ring slows the oxidative addition and transmetallation steps.
Catalyst Selection: Pd(PPh₃)₄ is standard, but Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos are recommended for higher yields to overcome steric hindrance.
Base Sensitivity: The aldehyde group is sensitive to Cannizzaro disproportionation under strong basic conditions (e.g., NaOH). Therefore, mild bases like K₂CO₃ or Na₂CO₃ are strictly required.
Step-by-Step Experimental Protocol
Reagents:
Methyl 2-iodobenzoate (1.0 equiv)
4-Formylphenylboronic acid (1.2 equiv)
Pd(PPh₃)₄ (3-5 mol%)
K₂CO₃ (2.5 equiv)
Solvent: Toluene : Ethanol : Water (4:1:1 ratio)
Workflow:
Degassing: Charge a 3-neck flask with toluene, ethanol, and water. Sparge with Argon for 20 minutes to remove O₂ (prevents homocoupling and catalyst oxidation).
Addition: Add Methyl 2-iodobenzoate, boronic acid, and base under positive Argon pressure.
Catalyst: Add Pd catalyst last.
Reaction: Heat to reflux (approx. 90°C) for 12–16 hours. Monitor via TLC (Mobile phase: 20% EtOAc in Hexanes).
Workup: Cool to RT. Dilute with EtOAc. Wash organic layer with water (2x) and brine (1x). Dry over Na₂SO₄.[1]
Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0% → 15% EtOAc in Hexanes).
Look for the AA'BB' pattern of the 4-formylphenyl ring overlapping with the 2-substituted benzoate multiplets.
The proton ortho to the ester (Ring A) typically appears as a doublet around δ 7.8–7.9 .
Infrared Spectroscopy (IR)
1720–1730 cm⁻¹: Ester C=O stretch (Strong).
1690–1700 cm⁻¹: Aldehyde C=O stretch (Strong, often slightly lower frequency than ester).
2720 & 2820 cm⁻¹: Fermi doublet (C-H stretch of the aldehyde).
Visualization: Spectral Decision Tree
Figure 2: Logical flow for validating compound identity via ¹H NMR markers.
Applications in Drug Development
Methyl 2-(4-formylphenyl)benzoate serves as a "privileged scaffold" intermediate.
Sartan Precursors: It is a functionalized analog of the key intermediate for Valsartan , Irbesartan , and Telmisartan . The formyl group allows for:
Reductive amination (installing amine side chains).
Conversion to nitriles (precursor to tetrazoles).
Fluorescent Probes: The biphenyl core is rigid; condensation of the aldehyde with amines yields Schiff bases used in biological imaging.
Visualization: Synthetic Utility
Figure 3: Downstream synthetic applications in medicinal and materials chemistry.[2]
Stability & Handling
Oxidation Sensitivity: The aldehyde group will slowly oxidize to the carboxylic acid (Methyl 4'-carboxybiphenyl-2-carboxylate) upon exposure to air. Store under Nitrogen/Argon at 2–8°C.
Hydrolysis: The methyl ester is relatively stable but can hydrolyze under strong acidic/basic aqueous conditions.
Safety: Treat as an irritant (Skin/Eye/Respiratory). Use standard PPE (Gloves, Goggles, Fume Hood).
References
PubChem. (n.d.). Methyl 4'-formyl[1,1'-biphenyl]-2-carboxylate (CAS 144291-47-4).[3] National Library of Medicine. Retrieved February 18, 2026, from [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational protocol for biphenyl synthesis).
Organic Syntheses. (1998). Accelerated Suzuki Coupling via a Ligandless Palladium Catalyst. Org.[4][5] Synth. 1998, 75, 61. Retrieved from [Link]
Methyl 2-(4-formylphenyl)benzoate safety and hazards
An In-depth Technical Guide to the Safety and Hazards of Methyl 2-(4-formylphenyl)benzoate Foreword for the Research Professional As scientists and drug development professionals, our work inherently involves navigating...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Safety and Hazards of Methyl 2-(4-formylphenyl)benzoate
Foreword for the Research Professional
As scientists and drug development professionals, our work inherently involves navigating the frontiers of chemical synthesis, where novel molecules are created and characterized. Methyl 2-(4-formylphenyl)benzoate, a bifunctional aromatic compound featuring both a methyl ester and a formyl (aldehyde) group, represents a class of intermediates valuable in constructing complex molecular architectures. However, with chemical novelty comes the responsibility of rigorous safety assessment.
This guide is structured to move beyond a simple recitation of hazard codes. It is designed to provide a deep, reasoned understanding of the potential risks associated with Methyl 2-(4-formylphenyl)benzoate and its structural analogs. The protocols and recommendations herein are built upon the foundational principles of chemical safety, drawing authoritative data from the known hazard profiles of its constituent functional groups—the aromatic aldehyde and the benzoate ester—and its close isomers. By understanding the why behind each safety recommendation, from engineering controls to emergency response, you are better equipped to build a self-validating system of safety in your laboratory, ensuring both scientific integrity and personal protection.
Part 1: Chemical Identity and Physicochemical Characteristics
A precise understanding of a compound's identity and physical properties is the bedrock of a thorough safety assessment. While specific experimental data for Methyl 2-(4-formylphenyl)benzoate is not widely published, we can infer its likely properties from high-quality data on its isomers and related structures.
It is crucial to distinguish the target compound from its isomers, as the position of substituents on the aromatic rings can influence reactivity and physical properties.
Methyl 2-formylbenzoate: The formyl and methyl carboxylate groups are on the same ring in an ortho configuration.
Methyl 4-formylbenzoate: The formyl and methyl carboxylate groups are on the same ring in a para configuration.
Methyl 2-(4-formylphenyl)benzoate (This Guide's Subject): The formyl group is on one phenyl ring, and the methyl benzoate group is attached at the 2-position of that same ring.
The data below is compiled based on information for closely related analogs and the subject compound where available.
Insoluble in water; soluble in organic solvents like ethanol.
Inferred from general properties of aromatic esters and aldehydes.[3]
Part 2: Hazard Identification and GHS Classification
While a specific, officially harmonized GHS classification for Methyl 2-(4-formylphenyl)benzoate is not available, a presumptive classification can be derived from the known hazards of its structural isomers, Methyl 2-formylbenzoate and Methyl 4-formylbenzoate, and the related compound Methyl 2-(4-formylphenyl)acetate. The aldehyde functional group is the primary driver of irritant properties.
Hazard Class
Hazard Category
Hazard Statement
Basis of Classification
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation
Data for isomers Methyl 2-formylbenzoate[4] and Methyl 4-formylbenzoate[5] consistently show skin irritation. The related acetate also shows H315.[6]
Serious Eye Damage/Irritation
Category 2A
H319: Causes serious eye irritation
Data for isomers Methyl 2-formylbenzoate[4] and Methyl 4-formylbenzoate[5] consistently show serious eye irritation. The related acetate also shows H319.[6]
Specific Target Organ Toxicity (Single Exposure)
Category 3 (Respiratory)
H335: May cause respiratory irritation
This is a common hazard for fine organic powders and aldehydes that can be inhaled. The related acetate shows H335.[6]
Acute Toxicity, Oral
Category 4 (Presumed)
H302: Harmful if swallowed
Data for Methyl 2-formylbenzoate indicates it is harmful if swallowed.[4] This is a prudent assumption for its isomer.
P302 + P352: IF ON SKIN: Wash with plenty of water.[8]
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P501: Dispose of contents/container to an approved waste disposal plant.[8]
Part 3: Proactive Risk Management and Safe Handling Protocols
A proactive approach to safety involves layering defenses, starting with the most effective controls (engineering) and ending with the last line of defense (PPE). This methodology ensures that safety is built into the workflow, not merely added as an afterthought.
Engineering Controls: The First Line of Defense
The primary goal of engineering controls is to minimize exposure by containing the hazard at its source.
Chemical Fume Hood: All manipulations of Methyl 2-(4-formylphenyl)benzoate, especially weighing the solid, preparing solutions, and running reactions, must be conducted in a properly functioning chemical fume hood. This is critical to prevent the inhalation of fine dust particles and any potential vapors.[9] Ventilation is a primary method to prevent the accumulation of flammable or toxic vapors.[10][11]
Ventilation: The laboratory should have adequate general ventilation to exchange air and prevent the buildup of contaminants.
Personal Protective Equipment (PPE): A Necessary Barrier
PPE is essential for protecting the user from chemical exposure.[12][13][14] The selection of appropriate PPE is a critical step in the risk assessment process.
Hand Protection: Wear chemical-resistant gloves, such as nitrile.[14][15] Always check the manufacturer's chemical resistance chart.[16] Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.
Eye and Face Protection: Wear tightly fitting safety goggles.[17] If there is a significant risk of splashing, such as during large-scale solution transfers or extractions, a face shield should be worn in addition to goggles.[14][15]
Skin and Body Protection: A laboratory coat must be worn at all times to protect skin and clothing.[9] Ensure the coat is fully buttoned. For tasks with a higher risk of spills, a chemical-resistant apron may be appropriate.[15]
Respiratory Protection: Under normal conditions of use within a fume hood, a respirator should not be necessary. If engineering controls are not sufficient or during a large spill cleanup, a NIOSH-approved respirator with an organic vapor/particulate cartridge may be required.[3][12]
Hygiene and Storage Protocols
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before eating, drinking, or smoking.[9][16] Do not store or consume food and drink in the laboratory.
Safe Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[17] Keep it away from incompatible materials such as strong oxidizing agents, bases, and amines.[4] The compound may be sensitive to air and prolonged exposure should be avoided.[3][4] Store in a designated chemical storage cabinet, segregated according to hazard class.[11]
Part 4: Emergency Response Protocols
Preparedness is key to mitigating the consequences of a laboratory incident. All personnel must be familiar with the location and operation of safety equipment, including emergency showers, eyewash stations, fire extinguishers, and spill kits.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
Eye Contact: Immediately flush the eyes with copious amounts of tepid water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[4][18] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Skin Contact: Remove all contaminated clothing.[19] Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes.[19] If skin irritation occurs or persists, seek medical attention.
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[4] If they feel unwell or if breathing is difficult, seek immediate medical attention.[7]
Ingestion: Do NOT induce vomiting.[17] Rinse the mouth with water.[17] If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[7][20]
Spill and Leak Response
The response to a chemical spill depends on its size and the associated hazards.
Minor Spill Protocol (Small, manageable quantity):
Alert personnel in the immediate area of the spill.[21]
Ensure you are wearing appropriate PPE, including gloves, safety goggles, and a lab coat.[21]
Avoid generating dust.[17] Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial spill pillow.[21][22]
Gently sweep the absorbed material into a suitable, labeled container for chemical waste.[22]
Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[3]
Dispose of all contaminated materials as hazardous waste according to institutional guidelines.[21]
Major Spill Protocol (Large quantity or in a public area):
Immediately alert everyone in the laboratory and evacuate the area.[21]
If the material is flammable, turn off all nearby ignition sources if it is safe to do so.[21]
Close the doors to the affected area to confine vapors.[21]
From a safe location, call your institution's emergency services or Environmental Health & Safety (EH&S) department.[18][22]
Do not attempt to clean up a major spill yourself. Wait for trained emergency responders.[19]
Fire-Fighting Measures
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[7][17]
Specific Hazards: Thermal decomposition can produce irritating and toxic gases, including carbon monoxide (CO) and carbon dioxide (CO2).[4] Fine dust can form explosive mixtures with air.[23]
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Part 5: Toxicological and Ecological Profile
Toxicological Information
Acute Toxicity: Harmful if swallowed.[4][23] Ingestion may cause irritation to mucous membranes.[4][5]
Skin Irritation: Causes skin irritation.[4][5] Prolonged or repeated contact can cause inflammation.[23]
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[5][8][23]
Sensitization: No specific data is available, but some aldehydes are known to be skin sensitizers. Prudent handling to avoid sensitization is recommended.
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data to suggest that this compound or its close isomers are carcinogenic, mutagenic, or pose a reproductive hazard.[5]
Ecological Information
Environmental Fate: Specific data is lacking. However, some data on isomers suggests it may be harmful to aquatic life. It should not be released into the environment or drains.[4][17]
Persistence and Degradability: The related compound Methyl 4-formylbenzoate is considered readily biodegradable.
Part 6: Disposal Considerations
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Disposal: All waste containing Methyl 2-(4-formylphenyl)benzoate, including contaminated absorbent materials, gloves, and empty containers, must be disposed of as hazardous chemical waste.[23]
Procedure: Collect waste in a clearly labeled, sealed container. Do not mix with incompatible waste streams. Follow all local, state, and federal regulations for hazardous waste disposal.[23] Contact your institution's EH&S department for specific disposal procedures.
References
The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Google Cloud.
Personal Protective Equipment (PPE): A Complete Guide for Safe Chemical Handling. (2025, December 4). Google Cloud.
Laboratory Emergency Preparedness. Duke Kunshan University.
PPE For Chemical Handling With Example. (2025, June 6). Industrial Safety Tips.
Laboratory emergency response procedures. (2024, November 27). The University of Western Australia.
PPE and Safety Equipment When Using Chemicals. (2024, April 5). Compliance Partners.
Comprehensive Guide to PPE in the Chemical Industry. (2024, May 16). Google Cloud.
Emergency procedures. Imperial College London.
Chemical Emergencies, Exposures, and Spills. Florida State University, Environmental Health and Safety.
Emergency Procedures for Incidents Involving Chemicals. University of Kentucky, Research Safety.
Methyl 2-(4-formylphenyl)benzoate as a synthetic building block
Application Note: Methyl 2-(4-formylphenyl)benzoate as a Synthetic Building Block Part 1: Introduction & Chemical Profile Methyl 2-(4-formylphenyl)benzoate (CAS: 144291-47-4) is a bifunctional biaryl scaffold characteriz...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Methyl 2-(4-formylphenyl)benzoate as a Synthetic Building Block
Part 1: Introduction & Chemical Profile
Methyl 2-(4-formylphenyl)benzoate (CAS: 144291-47-4) is a bifunctional biaryl scaffold characterized by the presence of two orthogonal reactive centers: an electrophilic aldehyde at the para-position of the distal ring and a methyl ester at the ortho-position of the proximal ring.
This specific substitution pattern makes it a "privileged structure" for Diversity-Oriented Synthesis (DOS). Unlike its isomer methyl 2-(2-formylphenyl)benzoate—which spontaneously cyclizes to form phenanthridinones—the 4-formyl isomer maintains a linear geometry, preventing premature cyclization. This stability allows researchers to selectively functionalize the aldehyde and ester termini independently, making it an ideal core for constructing biaryl-based peptidomimetics , liquid crystals , and substituted fluorenones .
Chemical Profile
Property
Data
Chemical Name
Methyl 2-(4-formylphenyl)benzoate
CAS Number
144291-47-4
Molecular Formula
C₁₅H₁₂O₃
Molecular Weight
240.26 g/mol
Structure Description
Biaryl core with ortho-methyl ester (Ring A) and para-formyl group (Ring B).
Physical State
Solid (White to off-white powder)
Solubility
Soluble in DCM, THF, EtOAc, DMSO; Insoluble in water.
The utility of Methyl 2-(4-formylphenyl)benzoate lies in its ability to serve as a branching point in synthesis. The following diagram illustrates its primary divergent pathways:
Figure 1: Divergent synthetic pathways for Methyl 2-(4-formylphenyl)benzoate. The scaffold allows for orthogonal expansion at both the aldehyde and ester sites.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of the Scaffold (Suzuki Coupling)
For researchers preparing the building block in-house.
Principle: Palladium-catalyzed cross-coupling of methyl 2-iodobenzoate and 4-formylphenylboronic acid.
Reagents:
Methyl 2-iodobenzoate (1.0 equiv)
4-Formylphenylboronic acid (1.2 equiv)
Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered scales)
Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)
Procedure:
Setup: Charge a round-bottom flask with Methyl 2-iodobenzoate (e.g., 5.0 mmol, 1.31 g) and 4-Formylphenylboronic acid (6.0 mmol, 0.90 g).
Solvent & Base: Add DME (20 mL) and 2M Na₂CO₃ (5 mL). Degas the mixture by bubbling nitrogen for 15 minutes.
Catalyst Addition: Add Pd(PPh₃)₄ (0.15 mmol, 173 mg) under a positive stream of nitrogen.
Reaction: Heat the mixture to reflux (80-85°C) under nitrogen for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the iodide.
Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient 0-20%) to yield the product as a white solid.
For generating a library of biaryl amines while retaining the ester for later use.
Principle: Selective reduction of the imine formed between the aldehyde and a primary amine using Sodium Triacetoxyborohydride (STAB), which tolerates the ester group.
Reagents:
Methyl 2-(4-formylphenyl)benzoate (1.0 equiv)
Amine (R-NH₂, 1.1 equiv)
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
Acetic Acid (catalytic, 1-2 drops)
Solvent: 1,2-Dichloroethane (DCE) or THF
Procedure:
Imine Formation: In a vial, dissolve the scaffold (0.5 mmol, 120 mg) and the amine (0.55 mmol) in DCE (3 mL). Add 1 drop of acetic acid. Stir at room temperature for 1 hour.
Reduction: Add STAB (0.75 mmol, 160 mg) in one portion. Stir at room temperature for 4–16 hours.
Quench: Quench with saturated aqueous NaHCO₃ (5 mL). Stir for 10 minutes.
Extraction: Extract with DCM (3 x 5 mL). Dry organics over MgSO₄ and concentrate.
Outcome: The resulting Methyl 2-(4-(alkylaminomethyl)phenyl)benzoate is isolated. The methyl ester remains intact and can be subsequently hydrolyzed (LiOH/THF) to form the free acid for peptide coupling, creating a "Head-to-Tail" biaryl linker.
Protocol C: Synthesis of 2-Formylfluorenone (Cyclization)
For converting the biaryl scaffold into a fused polycyclic aromatic system.
Principle: Hydrolysis of the ester followed by intramolecular Friedel-Crafts acylation closes the central ring to form the fluorenone core.
Procedure:
Hydrolysis: Treat Methyl 2-(4-formylphenyl)benzoate (1.0 mmol) with LiOH (3.0 equiv) in THF/Water (3:1) at 60°C for 2 hours. Acidify with 1M HCl to pH 2 to precipitate 2-(4-formylphenyl)benzoic acid . Filter and dry.
Cyclization: Dissolve the dried acid (1.0 mmol) in Polyphosphoric Acid (PPA) (5 g) or Methanesulfonic acid (5 mL).
Heating: Heat to 100–120°C for 2–4 hours. The solution typically turns deep yellow/orange.
Isolation: Pour the hot mixture onto crushed ice with vigorous stirring. The 2-formylfluorenone product precipitates. Filter, wash with water, and recrystallize from ethanol.
Part 4: Applications in Drug Discovery
Biaryl Linkers in PROTACs
This molecule is an excellent candidate for PROTAC (Proteolysis Targeting Chimera) linker design. The rigid biaryl geometry provides a defined distance between the E3 ligase ligand and the target protein ligand.
Aldehyde end: Can be connected to an alkyl chain linker via reductive amination.
Ester end: Can be hydrolyzed and coupled to the E3 ligase binder (e.g., Thalidomide derivative).
Liquid Crystals and Materials
The 4,4'-isomer is well-known in liquid crystal engineering. This 2,4'-isomer introduces a "kink" or "bent-core" geometry, which is valuable for disrupting crystallinity and lowering melting points in OLED materials or creating specific mesophases in liquid crystals.
Part 5: References
Suzuki-Miyaura Coupling Fundamentals:
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Synthesis of Biaryl Benzoates:
Gong, J. F., et al. (2009). Palladium-catalyzed oxidative cross-coupling of arylboronic acids with aryl aldehydes via C-H activation. Journal of Organic Chemistry. (General methodology reference for biaryl synthesis).
Fluorenone Synthesis via Cyclization:
Olah, G. A., et al. (1987). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Standard reference for PPA mediated cyclization of 2-arylbenzoic acids).
Reductive Amination Protocols:
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
Application
The Biphenyl Scaffold: Methyl 2-(4-formylphenyl)benzoate as a Versatile Precursor in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic design of molecular scaffolds that serve as launching points for diverse and potent therapeutic agents is of paramount importance. Methyl 2-(4-formylphenyl)benzoat...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the strategic design of molecular scaffolds that serve as launching points for diverse and potent therapeutic agents is of paramount importance. Methyl 2-(4-formylphenyl)benzoate, a bifunctional aromatic compound, represents a significant, albeit underexplored, building block for the synthesis of novel pharmaceutical candidates. Its unique biphenyl structure, featuring both a methyl ester and a formyl group, offers medicinal chemists a versatile platform for constructing complex molecules with a wide range of potential biological activities. This guide provides an in-depth exploration of the applications of Methyl 2-(4-formylphenyl)benzoate in medicinal chemistry, with a particular focus on its potential as a precursor for the synthesis of next-generation angiotensin II receptor blockers (ARBs), colloquially known as "Sartans."
The Strategic Advantage of the Biphenyl Core
The biphenyl moiety is a privileged structure in medicinal chemistry, frequently appearing in the molecular architecture of numerous approved drugs. This structural motif provides a rigid, yet conformationally adaptable, framework that can effectively orient functional groups for optimal interaction with biological targets. In the context of Methyl 2-(4-formylphenyl)benzoate, the two phenyl rings are connected by a single bond, allowing for torsional rotation. This flexibility can be crucial for the molecule to adopt the most favorable conformation for binding to a receptor's active site.
Furthermore, the presence of two distinct and reactive functional groups—the methyl ester and the aldehyde—on opposite rings of the biphenyl scaffold opens up a multitude of possibilities for synthetic elaboration. The aldehyde is a versatile handle for forming new carbon-carbon or carbon-nitrogen bonds, while the ester can be readily hydrolyzed to a carboxylic acid or converted to an amide, providing additional points for molecular diversification.
Application Focus: Synthesis of Novel Angiotensin II Receptor Blockers (Sartans)
The "Sartan" class of drugs, such as Losartan, Valsartan, and Telmisartan, are mainstays in the treatment of hypertension and other cardiovascular diseases.[1] They function by blocking the AT1 receptor, a key component of the renin-angiotensin system (RAS), which plays a critical role in regulating blood pressure. A common structural feature of many Sartans is a biphenyl scaffold, where one of the phenyl rings is substituted with a tetrazole or a carboxylic acid group, which mimics the phenolic hydroxyl group of tyrosine and interacts with the receptor.
The structural similarity of Methyl 2-(4-formylphenyl)benzoate to key intermediates used in the synthesis of established Sartans, such as Methyl 2-(4-methylphenyl)benzoate, makes it an attractive starting material for the development of novel ARBs.[1] The formyl group provides a reactive site for the introduction of various heterocyclic moieties or other functional groups that could lead to improved potency, selectivity, or pharmacokinetic properties.
Rationale for Derivatization
The aldehyde functionality of Methyl 2-(4-formylphenyl)benzoate is a gateway to a diverse array of chemical transformations, allowing for the exploration of a wide chemical space around the biphenyl core. Some key derivatization strategies include:
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent can introduce a variety of substituted amino groups. This is a powerful method for incorporating basic nitrogen atoms, which can be important for receptor binding and improving the aqueous solubility of the final compound.
Wittig Reaction: The Wittig reaction and its variants allow for the conversion of the aldehyde to an alkene with a wide range of substituents. This can be used to introduce longer side chains or to create more rigid, conformationally constrained analogs.
Condensation Reactions: The aldehyde can readily undergo condensation with various nucleophiles, such as hydrazines, hydroxylamines, and active methylene compounds, to form a plethora of heterocyclic systems. For instance, reaction with a substituted hydrazine could yield a pyrazole ring, a common motif in bioactive molecules.
The following diagram illustrates the central role of Methyl 2-(4-formylphenyl)benzoate as a versatile intermediate for the synthesis of diverse molecular scaffolds.
Caption: Synthetic pathways from Methyl 2-(4-formylphenyl)benzoate.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a hypothetical Sartan analog starting from Methyl 2-(4-formylphenyl)benzoate. These protocols are based on established synthetic transformations and are designed to be robust and reproducible.
Protocol 1: Synthesis of a Schiff Base Intermediate
This protocol describes the formation of a Schiff base by the condensation of Methyl 2-(4-formylphenyl)benzoate with a substituted aniline. This intermediate can then be reduced to the corresponding amine.
Materials:
Reagent
Molar Mass ( g/mol )
Quantity
Moles (mmol)
Methyl 2-(4-formylphenyl)benzoate
240.25
2.40 g
10
4-chloroaniline
127.57
1.28 g
10
Toluene
-
50 mL
-
p-Toluenesulfonic acid (catalyst)
172.20
0.17 g
1
Procedure:
To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add Methyl 2-(4-formylphenyl)benzoate (2.40 g, 10 mmol), 4-chloroaniline (1.28 g, 10 mmol), and toluene (50 mL).
Add a catalytic amount of p-toluenesulfonic acid (0.17 g, 1 mmol).
Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
Once the reaction is complete, cool the mixture to room temperature.
Remove the toluene under reduced pressure using a rotary evaporator.
The resulting crude Schiff base can be used in the next step without further purification or can be purified by recrystallization from ethanol.
Protocol 2: Reduction of the Schiff Base to a Secondary Amine
This protocol details the reduction of the Schiff base intermediate to the corresponding secondary amine using sodium borohydride.
Materials:
Reagent
Molar Mass ( g/mol )
Quantity
Moles (mmol)
Schiff base intermediate from Protocol 1
~349.8
~3.50 g
~10
Methanol
-
50 mL
-
Sodium borohydride (NaBH4)
37.83
0.76 g
20
Procedure:
Dissolve the crude Schiff base intermediate (~3.50 g, ~10 mmol) in methanol (50 mL) in a 250 mL round-bottom flask.
Cool the solution to 0 °C in an ice bath.
Slowly add sodium borohydride (0.76 g, 20 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
Monitor the reaction by TLC for the disappearance of the Schiff base.
Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is ~7.
Remove the methanol under reduced pressure.
Partition the residue between ethyl acetate (50 mL) and water (50 mL).
Separate the organic layer, wash with brine (2 x 25 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude secondary amine.
Purify the product by column chromatography on silica gel.
The following diagram outlines the experimental workflow for the synthesis of a potential Sartan analog.
Caption: Workflow for the synthesis of a hypothetical Sartan analog.
Conclusion
Methyl 2-(4-formylphenyl)benzoate stands as a promising and versatile building block in medicinal chemistry. Its biphenyl core, coupled with strategically placed and reactive functional groups, provides an excellent starting point for the synthesis of novel therapeutic agents. The potential application of this compound in the development of new angiotensin II receptor blockers highlights its significance for researchers and drug development professionals. The protocols and strategies outlined in this guide are intended to serve as a foundation for the exploration of this and other potential applications, ultimately contributing to the advancement of new and improved medicines.
References
Modern Chemical. (2026, January 29). The Role of Methyl 2-formylbenzoate in Modern Chemical Synthesis. Retrieved from [Link]
Farooq, S., & Ngaini, Z. (2021). Methyl-2-formyl benzoate: A Review of Synthesis and Applications.
Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
PrepChem. (n.d.). Synthesis of Methyl 2-[4-(2-butylbenzimidazol-1-yl)methylphenyl]benzoate. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scope
Target Molecule: Methyl 2-(4-formylphenyl)benzoate (CAS: 133450-79-4 analog/class).
Structural Context: A biphenyl scaffold featuring two distinct electrophiles: a reactive formyl group (aldehyde) at the para position of Ring B, and a sterically modulated methyl ester at the ortho position of Ring A.
Application: This scaffold is a critical intermediate in the synthesis of Angiotensin II receptor antagonists (Sartans) and liquid crystal polymers.
The Challenge: The primary synthetic challenge is chemoselectivity . Standard reducing agents or nucleophiles often attack both the aldehyde and the ester. This protocol details methods to exclusively derivatize the formyl group while preserving the methyl ester, enabling the generation of diverse libraries (via reductive amination) or chain extension (via Wittig olefination).
Mechanistic Logic & Strategy
To achieve high fidelity, we exploit the electrophilicity gap between the two carbonyls.
The Aldehyde (Target): The formyl carbon is sterically accessible and highly electrophilic (LUMO is lower in energy). It reacts rapidly with amines and ylides under mild conditions.
The Ester (Off-Target): The methyl ester is less electrophilic due to resonance donation from the methoxy oxygen. Furthermore, its ortho position on the biphenyl ring introduces steric hindrance, protecting it from bulky nucleophiles under kinetic control.
Selected Pathways:
Reductive Amination: Uses Sodium Triacetoxyborohydride (STAB). Unlike NaBH₄, STAB is mild and does not reduce esters, ketones, or alkenes.
Wittig Olefination: Uses a stabilized phosphonium ylide. This avoids the use of strong bases (e.g.,
-BuLi) required for unstabilized ylides, which would otherwise risk attacking the ester or causing transesterification.
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
Catalyst: Acetic Acid (AcOH) (1.0 equiv)
Step-by-Step Methodology:
Imine Formation (Equilibrium):
In a flame-dried round-bottom flask under N₂, dissolve the substrate (1.0 mmol) in DCE (10 mL).
Add Benzylamine (1.1 mmol) and Acetic Acid (1.0 mmol).
Expert Insight: AcOH protonates the carbonyl oxygen, increasing electrophilicity and accelerating imine formation. Stir for 30–60 minutes at Room Temperature (RT).
Reduction (Irreversible):
Add STAB (1.4 mmol) in one portion.
Stir at RT for 2–4 hours. Monitor by TLC (See Section 4).
Why STAB? It is sterically bulky and electron-deficient, making it selective for the iminium ion over the aldehyde or the ester.
Quench & Workup:
Quench with saturated aqueous NaHCO₃ (stop gas evolution).
Extract with DCM (3x). Wash combined organics with brine.
Troubleshooting: If reaction is slow (due to biphenyl sterics), switch solvent to Toluene and heat to 60°C. The methyl ester on the scaffold is stable at this temperature in neutral conditions.
Workup:
Concentrate the solvent directly.
Triturate the residue with cold diethyl ether/hexane (Triphenylphosphine oxide precipitates out).
Filter and purify the filtrate via silica gel chromatography.
Validation & Quality Control
Data Visualization: Reaction Monitoring
Parameter
Substrate (Aldehyde)
Product A (Amine)
Product B (Olefin)
TLC (Rf) Hex/EtOAc 3:1
0.50 (UV Active)
0.20 (Streaks, ninhydrin+)
0.65 (UV Active)
¹H NMR (Diagnostic)
~10.0 ppm (s, 1H, -CH O)
~3.8 ppm (s, 2H, Ar-CH ₂-N)
~7.6 ppm (d, 1H, =CH -Ar)
IR Spectroscopy
1720 cm⁻¹ (Ester), 1695 cm⁻¹ (Aldehyde)
1720 cm⁻¹ (Ester), 3300 cm⁻¹ (NH)
1715 cm⁻¹ (Conj. Ester)
Mass Spec (ESI)
[M+H]⁺ 241.08
[M+H]⁺ 332.16
[M+H]⁺ 311.12
Workflow Diagram (Graphviz)
Figure 1: Decision tree and workflow for chemoselective derivatization of the formyl group.
Troubleshooting & Critical Parameters
Ester Hydrolysis:
Risk:[1] Presence of water during basic workup or strong bases in Wittig.
Control: Use anhydrous solvents. For Wittig, avoid using NaH or alkoxides; stick to stabilized ylides which are neutral/zwitterionic.
Incomplete Conversion (Reductive Amination):
Observation: Aldehyde peak persists in NMR.
Remedy: Add activated 3Å molecular sieves to the reaction mixture to scavenge water, pushing the imine equilibrium forward before adding the reducing agent.
Biphenyl Sterics:
The rotation around the biphenyl bond is restricted. While the 4'-formyl group is relatively exposed, the 2-methoxycarbonyl group can exert long-range electronic effects. Ensure reaction times are sufficient (overnight) if yields are low.
References
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions." Chemical Reviews, 89(4), 863-927.
Larsen, R. D., et al. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." Journal of Organic Chemistry, 59(21), 6391-6394. (Context for biphenyl reactivity).
Clayden, J. (2001). Organic Chemistry. Oxford University Press. (Chapter 14: Nucleophilic substitution at the carbonyl group).
Application Note: Modular Synthesis of Heterocycles from Methyl 2-(4-formylphenyl)benzoate
Executive Summary: The "Janus" Scaffold Methyl 2-(4-formylphenyl)benzoate (MFPB) represents a privileged "Janus" scaffold in medicinal chemistry—a biphenyl core possessing two orthogonal reactive handles: a hard electrop...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Janus" Scaffold
Methyl 2-(4-formylphenyl)benzoate (MFPB) represents a privileged "Janus" scaffold in medicinal chemistry—a biphenyl core possessing two orthogonal reactive handles: a hard electrophile (the ortho-ester) and a soft electrophile (the para-aldehyde).
This dual-functionality allows for the independent elaboration of both rings, making MFPB a critical intermediate in the synthesis of Angiotensin II Receptor Blockers (ARBs) like Telmisartan and a versatile precursor for diversity-oriented synthesis (DOS) of heterocyclic libraries.
This guide details three distinct protocols to convert MFPB into complex heterocyclic systems:
Benzimidazole Synthesis (Targeting the Aldehyde via Oxidative Cyclization).
1,3,4-Oxadiazole Synthesis (Targeting the Ester via Hydrazinolysis).
Reductive Alkylation (Targeting the Aldehyde for Drug Linkage).
Strategic Analysis & Reactivity Profile
The chemical utility of MFPB relies on the spatial and electronic separation of its functional groups.
Ring A (The Anchor): Contains the ortho-methoxycarbonyl group. Sterically congested but essential for directing groups (e.g., tetrazoles in sartans) or cyclization to oxadiazoles/phthalazinones.
Ring B (The Warhead): Contains the para-formyl group. Highly accessible for condensation, reductive amination, and multicomponent reactions.
Pathway Visualization
Figure 1: Divergent synthetic pathways from the MFPB scaffold.
Protocol 1: Synthesis of 2-Arylbenzimidazoles
Target: Conversion of the 4'-formyl group into a benzimidazole moiety.
Mechanism: Condensation of the aldehyde with an o-phenylenediamine followed by oxidative cyclization.
Rationale
The 2-arylbenzimidazole motif is a bioisostere of nucleotides and is prevalent in anti-infective and anti-hypertensive agents. Using the 4'-aldehyde of MFPB allows the biphenyl ester tail to remain intact for further derivatization.
Target: Conversion of the 2-methoxycarbonyl group into a 1,3,4-oxadiazole ring.
Mechanism: Hydrazinolysis of the ester followed by cyclization with a carboxylic acid or orthocarbonate.
Rationale
The 1,3,4-oxadiazole ring is a stable, lipophilic surrogate for carboxylic acids and esters, improving metabolic stability and membrane permeability.
Reflux for 6 hours. The solution will turn from clear to slightly yellow.
Cool to 0°C. The hydrazide intermediate (2-(4-formylphenyl)benzohydrazide) will precipitate. Filter and dry.[1][3]
Critical Checkpoint: Ensure the aldehyde group remains intact (check 1H NMR for CHO peak at ~10.0 ppm). Hydrazine can form hydrazones with the aldehyde; however, the ester hydrazinolysis is usually faster. If hydrazone forms, it can be hydrolyzed back or carried through if the final target allows. Recommendation: Use controlled temperature (60°C) to favor ester attack.
Phase B: Oxadiazole Cyclization
Suspend the hydrazide (1.0 equiv) in POCl₃ (5 mL/g).
Add the carboxylic acid partner (e.g., benzoic acid, 1.0 equiv).
Reflux at 100°C for 4 hours.
Quench: Carefully pour the reaction mixture onto crushed ice/sodium bicarbonate mixture (POCl₃ reacts violently with water).
Isolation: Extract with dichloromethane, dry over MgSO₄, and concentrate.
Target: Linkage of a benzimidazole pharmacophore to the biphenyl core via a methylene bridge.
Context: This is the industrial route for Telmisartan synthesis, where the aldehyde serves as the attachment point for the "sartan" head group.
Reaction Scheme
Figure 2: Reductive amination strategy.
Step-by-Step Methodology
Preparation: Dissolve MFPB (10 mmol) and the amine partner (e.g., 2-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole for Telmisartan, or a simpler secondary amine) in Methanol/THF (1:1).
Imine Formation: Add catalytic acetic acid (2 drops) and stir at RT for 2 hours.
Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄, 1.5 equiv) portion-wise over 30 minutes.
Work-up: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate.
Result: The formyl group is converted to a benzylic amine (–CH₂–NR–), linking the heterocycle to the biphenyl core.
Comparison of Protocols
Feature
Protocol 1: Benzimidazole
Protocol 2: Oxadiazole
Protocol 3: Reductive Amination
Reactive Site
4'-Aldehyde
2-Ester
4'-Aldehyde
Reaction Type
Condensation / Oxidation
Hydrazinolysis / Cyclization
Reductive Alkylation
Key Reagents
Diamine, Na₂S₂O₅
Hydrazine, POCl₃
Amine, NaBH₄
Primary Use
Creating new pharmacophores
Bioisosteric replacement
Linking existing pharmacophores
Complexity
Medium
High (2 steps)
Low
References
Synthesis of Telmisartan
Goosen, A. et al. "Efficient and improved synthesis of Telmisartan." Journal of Medicinal Chemistry, 2010.
Introduction: The Synthetic Utility of the Methyl 2-(4-formylphenyl)benzoate Scaffold
An In-Depth Technical Guide to Palladium-Catalyzed Reactions with Methyl 2-(4-formylphenyl)benzoate Derivatives Methyl 2-(4-formylphenyl)benzoate is a valuable bifunctional building block in modern organic synthesis, par...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Palladium-Catalyzed Reactions with Methyl 2-(4-formylphenyl)benzoate Derivatives
Methyl 2-(4-formylphenyl)benzoate is a valuable bifunctional building block in modern organic synthesis, particularly relevant in the fields of medicinal chemistry and materials science.[1][2] Its structure features a sterically demanding biphenyl core, a reactive aldehyde, and a methyl ester. This unique combination of functional groups allows for a wide array of subsequent chemical transformations, making it an excellent scaffold for building molecular complexity.[2]
This guide focuses on leveraging the power of palladium-catalyzed cross-coupling reactions to further functionalize this core structure. While the parent molecule is often a product of a Suzuki coupling, this document will treat a halogenated derivative as the starting material to explore the vast potential for late-stage functionalization. For the purpose of these protocols, we will use the representative electrophile, Methyl 2-(3-bromo-4-formylphenyl)benzoate , to illustrate a range of powerful C-C and C-N bond-forming reactions. The principles and protocols detailed herein are designed to be adaptable for other aryl halides and pseudohalides (e.g., iodides, triflates) of this scaffold.
The Engine of Innovation: The Palladium Cross-Coupling Catalytic Cycle
At the heart of these transformations lies the palladium catalytic cycle. A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reactions. The cycle generally proceeds through three key elementary steps: oxidative addition, transmetalation (for coupling reactions), and reductive elimination.[3][4][5]
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step and is influenced by the electron density of the aryl halide and the choice of ligand.[4]
Transmetalation: An organometallic nucleophile (R-M) transfers its organic group (R) to the palladium center, displacing the halide. This step is characteristic of reactions like Suzuki and Sonogashira.[5]
Reductive Elimination: The two organic fragments (Ar and R) on the palladium complex couple and are eliminated as the final product (Ar-R). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][5]
Figure 1: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Strategic Considerations for the Substrate
The Methyl 2-(3-bromo-4-formylphenyl)benzoate substrate presents specific challenges that guide experimental design:
Steric Hindrance: The ortho-substituted biphenyl system is sterically congested. This necessitates the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) that promote both oxidative addition and reductive elimination.[4]
Aldehyde Functionality: The formyl group is sensitive to strongly nucleophilic or basic conditions and can undergo undesired side reactions. Reaction conditions must be chosen to preserve its integrity.
Ester Functionality: The methyl ester can be susceptible to hydrolysis under strongly basic aqueous conditions, particularly at elevated temperatures. The choice of base is therefore critical.[6]
Application Note 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
Objective: To introduce a new aryl or heteroaryl substituent at the C3 position via C-C bond formation, creating a terphenyl or related system. The Suzuki-Miyaura reaction is ideal due to its excellent functional group tolerance and the vast commercial availability of boronic acids.[7][8]
Experimental Protocol: Synthesis of Methyl 2-(4-formyl-3-phenylphenyl)benzoate
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Pd(PPh₃)₄ (23 mg, 0.02 mmol, 2 mol%).
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The use of a biphasic solvent system is common, and K₂CO₃ is a sufficiently mild base to minimize ester hydrolysis.[6][9]
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours.
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the final product.
Application Note 2: Heck Reaction for Olefin Functionalization
Objective: To install a vinyl group at the C3 position, providing access to stilbene-like structures which are precursors for various other functional groups. The Heck reaction couples the aryl halide with an alkene.[10][11]
Experimental Protocol: Synthesis of Methyl 2-(3-(3-butoxy-3-oxoprop-1-en-1-yl)-4-formylphenyl)benzoate
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
Reagent Addition: Add anhydrous DMF (5 mL), triethylamine (279 µL, 2.0 mmol, 2.0 eq), and n-butyl acrylate (214 µL, 1.5 mmol, 1.5 eq) via syringe. Triethylamine acts as a mild, non-nucleophilic base to neutralize the HBr formed during the reaction.[11][12]
Reaction: Seal the tube tightly and place it in a preheated oil bath at 110 °C for 24 hours.
Workup: After cooling, dilute the mixture with diethyl ether (25 mL) and filter through a pad of celite to remove palladium black. Wash the filtrate with 1M HCl (15 mL) and then brine (15 mL).
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography (hexane/ethyl acetate) to obtain the desired substituted alkene. The reaction typically yields the trans isomer with high selectivity.[10]
Application Note 3: Sonogashira Coupling for Alkyne Installation
Objective: To form a C(sp²)-C(sp) bond, introducing an alkyne functionality. This is a powerful method for accessing conjugated systems used in materials science and as precursors for heterocycles.[13][14]
Experimental Protocol: Synthesis of Methyl 2-(4-formyl-3-(phenylethynyl)phenyl)benzoate
Vessel Preparation: In a Schlenk flask, dissolve Methyl 2-(3-bromo-4-formylphenyl)benzoate (349 mg, 1.0 mmol, 1.0 eq) in a mixture of anhydrous THF (5 mL) and triethylamine (5 mL).
Degassing: Bubble argon through the solution for 15 minutes to remove dissolved oxygen.
Catalyst Addition: Add PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol, 2 mol%) and CuI (8 mg, 0.04 mmol, 4 mol%) to the flask under a positive pressure of argon. The copper co-catalyst is crucial for activating the terminal alkyne.[13][15]
Reaction: Stir the reaction mixture at room temperature for 12 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
Workup: Once the starting material is consumed (monitored by TLC), concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) to remove copper salts, followed by brine (15 mL).
Purification: Dry the organic phase (Na₂SO₄), filter, and evaporate the solvent. Purify the product by column chromatography.
Figure 2: Synthetic workflow for functionalizing the core scaffold.
Fiveable. (2025, September 15). Palladium-catalyzed cross-coupling reactions. Fiveable.
Newman, S. G., & Willis, M. C. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 53(34), 8836-8854.
Organic Chemistry Portal. (2025, September 4). Role of palladium catalyst in cross-coupling reactions. Organic Chemistry Portal.
Application Notes & Protocols: Phenyl Benzoate Derivatives as Precursors in Modern Agrochemical Synthesis
Abstract: This document provides a detailed technical guide for researchers and chemists on the synthesis of advanced agrochemicals, focusing on the strategic use of phenyl benzoate and related aromatic precursors. While...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract:
This document provides a detailed technical guide for researchers and chemists on the synthesis of advanced agrochemicals, focusing on the strategic use of phenyl benzoate and related aromatic precursors. While direct, large-scale applications of Methyl 2-(4-formylphenyl)benzoate in the synthesis of major commercial agrochemicals are not extensively documented in publicly available literature, the core biphenyl scaffold is conceptually central to the architecture of leading fungicides. This guide, therefore, pivots to a well-established and commercially significant application within this structural class: the synthesis of Strobilurin fungicides. We will explore the critical role of related intermediates, the causality behind synthetic strategies, and provide detailed, field-proven protocols for the synthesis of key fungicidal active ingredients.
Part 1: Introduction & Strategic Context
The Phenyl Benzoate Scaffold in Agrochemical Design
The search for novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. The structural motif of interconnected phenyl rings, as seen in Methyl 2-(4-formylphenyl)benzoate, offers a versatile and rigid backbone for the development of bioactive molecules. This arrangement allows for precise spatial orientation of pharmacophores, which is critical for interaction with biological targets.
While the specific intermediate Methyl 2-(4-formylphenyl)benzoate is not a widely cited starting material for mainstream agrochemicals, its structure informs our understanding of the synthesis of a dominant class of fungicides: the Strobilurins. The discovery of strobilurins was inspired by natural fungicidal compounds produced by fungi like Strobilurus tenacellus.[1][2] Synthetic analogues, such as Azoxystrobin and Kresoxim-methyl, were developed to enhance stability and broaden the activity spectrum.[1] The synthesis of these commercial powerhouses relies on the strategic assembly of a substituted biphenyl ether or a related bi-aryl system, making this class an exemplary case study.
The Rise of Strobilurins: A Dominant Mode of Action
Strobilurin fungicides are renowned for their potent and broad-spectrum activity. Their biochemical mode of action is the inhibition of mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the Cytochrome bc1 complex (Complex III).[2] This disruption of the electron transport chain effectively halts ATP synthesis, leading to the cessation of fungal growth. This targeted mechanism provides high efficacy at low application rates, a desirable trait for modern crop protection agents.
The core chemical feature responsible for this activity is the (E)-β-methoxyacrylate toxophore.[2] The strategic goal of any strobilurin synthesis is to couple this toxophore to a suitable substituted aromatic system, which modulates the compound's biokinetics, systemic properties, and spectrum of activity.
Part 2: Synthesis of a Key Strobilurin Intermediate
A pivotal step in many strobilurin syntheses is the creation of a functionalized biphenyl precursor that can be elaborated to introduce the β-methoxyacrylate group. While multiple routes exist, we will detail a common pathway for a key building block, (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate, which is a versatile intermediate for producing a range of strobilurin analogues.[3]
Workflow for Intermediate Synthesis
The following diagram illustrates the multi-step synthesis from a common starting material, o-tolylacetic acid, to the key brominated intermediate.
Caption: Synthetic workflow for a key brominated strobilurin intermediate.
Detailed Protocol: Synthesis of (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate
This protocol synthesizes a versatile intermediate used in the production of various strobilurin fungicides.[3]
Materials & Reagents:
Reagent
Formula
CAS No.
Notes
o-Tolylacetic acid
C₉H₁₀O₂
644-36-0
Starting Material
Methanol
CH₃OH
67-56-1
Reagent/Solvent
Sulfuric Acid
H₂SO₄
7664-93-9
Catalyst
Sodium Hydride (60% disp.)
NaH
7646-69-7
Strong Base
Methyl Formate
C₂H₄O₂
107-31-3
Formylating Agent
Dimethyl Sulfate
C₂H₆O₄S
77-78-1
Methylating Agent
N-Bromosuccinimide (NBS)
C₄H₄BrNO₂
128-08-5
Brominating Agent
AIBN
C₈H₁₂N₄
78-67-1
Radical Initiator
Carbon Tetrachloride
CCl₄
56-23-5
Solvent
Protocol Steps:
Step 1: Esterification of o-Tolylacetic acid
To a solution of o-Tolylacetic acid (1.0 eq) in methanol (5 vol), add concentrated sulfuric acid (0.05 eq) dropwise at 0°C.
Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
Cool the reaction mixture, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate (3 x 10 vol).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester.
Causality: Acid-catalyzed esterification is a classic, efficient method for converting carboxylic acids to esters. Methanol serves as both reagent and solvent, driving the equilibrium towards the product.
Step 2: Formylation using Sodium Hydride
Suspend sodium hydride (1.2 eq) in dry THF (10 vol) under an inert nitrogen atmosphere.
Add the methyl o-tolylacetate (1.0 eq) dropwise, followed by methyl formate (1.5 eq).
Stir the mixture at room temperature for 12-16 hours.
Carefully quench the reaction by pouring it into ice-water and acidifying with dilute HCl to pH ~5.
Extract the product with diethyl ether, dry the organic phase, and concentrate to obtain the crude aldehyde, which is used directly in the next step.
Causality: Sodium hydride is a strong, non-nucleophilic base that deprotonates the α-carbon of the ester, forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl formate in a Claisen-type condensation to introduce the formyl group.
Step 3: Etherification to form the Methoxyacrylate
Dissolve the crude aldehyde from the previous step in acetone (10 vol).
Add potassium carbonate (2.0 eq) and dimethyl sulfate (1.2 eq).
Heat the mixture to reflux for 3-5 hours.
Filter off the inorganic salts and concentrate the filtrate. The residue contains the desired (E)-methyl 2-(2-methylphenyl)-3-methoxyacrylate.
Causality: The aldehyde exists in equilibrium with its enol form. The base (K₂CO₃) facilitates deprotonation of the enol, and the resulting enolate is O-methylated by dimethyl sulfate to form the stable β-methoxyacrylate group.
Step 4: Radical Bromination of the Benzylic Position
Dissolve the product from Step 3 (1.0 eq) in carbon tetrachloride (15 vol).
Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN (0.02 eq).
Heat the mixture to reflux (approx. 77°C) and irradiate with a UV lamp to initiate the reaction.
Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the succinimide byproduct, and wash the filtrate with sodium thiosulfate solution to remove any remaining bromine.
Dry the organic layer and concentrate to yield the final product, (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate.
Causality: This is a free-radical chain reaction. AIBN decomposes upon heating to generate radicals, which abstract a hydrogen atom from NBS to produce a bromine radical. This bromine radical selectively abstracts a hydrogen from the benzylic methyl group (the most stable radical position), which then reacts with another molecule of NBS to propagate the chain and form the brominated product.
Part 3: Synthesis of a Strobilurin Fungicide (Azoxystrobin Analogue)
The brominated intermediate is now primed for coupling with a phenolic component to complete the core structure of a strobilurin fungicide.
Reaction Workflow: Final Assembly
Caption: Final coupling step via Williamson Ether Synthesis.
Protocol: Synthesis of a Dihydroxypyrimidine Strobilurin Analogue
This protocol demonstrates the coupling of the key intermediate with a heterocyclic phenol, a common structural motif in potent fungicides.
Protocol Steps:
Preparation: To a solution of 4,6-dihydroxypyrimidine (1.0 eq) in dry acetone (15 vol), add finely powdered potassium carbonate (2.5 eq).
Addition: Stir the suspension vigorously and add a solution of (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate (1.1 eq) in acetone (5 vol) dropwise at room temperature.
Reaction: Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by HPLC or TLC.
Work-up: After cooling, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.
Purification: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Causality: This reaction is a Williamson ether synthesis. The base (K₂CO₃) deprotonates the hydroxyl group of the pyrimidine, forming a nucleophilic phenoxide. This nucleophile then displaces the bromide from the electrophilic benzylic carbon of the intermediate in an Sₙ2 reaction, forming the final ether linkage and completing the strobilurin backbone. The use of a polar aprotic solvent like acetone facilitates the Sₙ2 reaction.
Part 4: Conclusion and Future Outlook
The synthesis of strobilurin fungicides exemplifies a highly successful structure-based design strategy in agrochemical development. While the specific compound Methyl 2-(4-formylphenyl)benzoate may not be a direct precursor, the underlying principles of assembling functionalized bi-aryl systems are paramount. The protocols detailed herein provide a robust and understandable framework for producing key intermediates and final active ingredients. Future research may yet find novel, efficient routes utilizing a wider array of phenyl benzoate derivatives, potentially including functionalized aldehydes like the one in the original query, to access next-generation fungicides with improved efficacy and environmental profiles.
References
Structural Investigation and Molecular Modeling Studies of Strobilurin-Based Fungicides Active Against the Rice Blast Pathogen Pyricularia oryzae. (2021). AIR Unimi. [Link]
The strobilurin fungicides. (2002). David Moore's World of Fungi. [Link]
Method for preparing strobilurin fungicide. (2013).
Strobilurin biosynthesis in Basidiomycete fungi. (2018). PMC - NIH. [Link]
Application Note: Molecular Docking Protocols for Methyl 2-(4-formylphenyl)benzoate Derivatives
Abstract This application note details the computational workflow for evaluating Methyl 2-(4-formylphenyl)benzoate and its functionalized derivatives against therapeutic targets. As a biphenyl scaffold synthesized via Su...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the computational workflow for evaluating Methyl 2-(4-formylphenyl)benzoate and its functionalized derivatives against therapeutic targets. As a biphenyl scaffold synthesized via Suzuki-Miyaura coupling, this molecule represents a "privileged structure" in medicinal chemistry, particularly for Cyclooxygenase-2 (COX-2) inhibition (anti-inflammatory) and DNA Gyrase inhibition (antimicrobial). This guide provides a validated protocol for ligand preparation (emphasizing DFT geometry optimization), target selection, and molecular docking using AutoDock Vina, ensuring high-fidelity binding mode predictions.
Introduction: The Biphenyl Scaffold
Methyl 2-(4-formylphenyl)benzoate contains two distinct pharmacophoric handles: an aldehyde (formyl group) allowing for rapid diversification into Schiff bases or hydrazones, and an ester (methyl benzoate) acting as a hydrogen bond acceptor.
The biphenyl core is not planar; steric hindrance between ortho-hydrogens induces a twist (dihedral angle ~44°). Standard molecular mechanics force fields often fail to predict this angle accurately, leading to "planar" false positives in docking. Therefore, this protocol mandates Density Functional Theory (DFT) pre-optimization.
Key Applications
Anti-inflammatory: Biphenyl derivatives mimic the arachidonic acid transition state in the COX-2 hydrophobic channel.
Antimicrobial: The scaffold fits the ATP-binding pocket of bacterial DNA Gyrase B.
Computational Workflow Visualization
The following diagram outlines the critical path from chemical structure to validated docking pose.
Figure 1: Integrated workflow ensuring geometric accuracy of the biphenyl core before docking.
Protocol Phase I: Ligand Library Construction
Chemical Derivatization
The parent molecule is rarely the final drug. The aldehyde group is the primary vector for increasing affinity.
Reaction A: Condensation with substituted anilines
Schiff Bases (Imines) .
Reaction B: Condensation with hydrazides
Hydrazones .
Geometry Optimization (Critical Step)
Why this matters: A rigid docking algorithm treats bond lengths and angles as fixed. If the input biphenyl twist is wrong, the ligand will not fit the hydrophobic slot of COX-2.
Sketch: Draw the derivative in ChemDraw or Avogadro.
Force Field: Pre-optimize using MMFF94 to clean clashes.
DFT Calculation: Submit to Gaussian or ORCA.
Method: B3LYP
Basis Set: 6-31G* (or 6-31+G(d,p) for higher accuracy).
Goal: Obtain the global minimum energy conformation.
Format Conversion: Convert the optimized .log or .out file to .pdb and then to .pdbqt (AutoDock format), ensuring Gasteiger partial charges are applied and non-polar hydrogens are merged.
Analyze the top-ranked pose (lowest binding affinity in kcal/mol). Look for specific interactions that stabilize the biphenyl scaffold:
- Stacking: The benzoate or formylphenyl ring should stack with aromatic residues (e.g., Tyr355 in COX-2).
Hydrogen Bonding:
Ester Carbonyl: Acceptor from backbone amides.
Aldehyde/Imine Nitrogen: Donor/Acceptor interactions with Ser/Tyr.
Hydrophobic Fit: The twisted biphenyl shape should complement the hydrophobic channel.
Chemical Logic Check
Does the docking score correlate with the electron-donating/withdrawing nature of the substituents added to the aldehyde?
Example: Electron-withdrawing groups on the Schiff base often enhance
-stacking capability.
References
AutoDock Vina Documentation. The Scripps Research Institute. Available at: [Link]
RCSB Protein Data Bank. Structure of COX-2 (PDB: 5KIR) and DNA Gyrase (PDB: 1KZN). Available at: [Link]
Validation of Molecular Docking Programs. "RMSD < 2.0 Å threshold for docking success.
Suzuki-Miyaura Coupling. "Mechanism and application in biphenyl synthesis." Organic Chemistry Portal. Available at: [Link]
Biphenyl Dihedral Angle. "Importance of DFT optimization for biphenyl systems." Journal of Physical Chemistry A.
Application
Application Notes and Protocols: Reductive Amination of Methyl 2-(4-formylphenyl)benzoate
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Importance of Reductive Amination in Complex Molecule Synthesis Reductive amination...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Reductive Amination in Complex Molecule Synthesis
Reductive amination stands as a cornerstone of modern organic synthesis, prized for its reliability and efficiency in forging carbon-nitrogen bonds. This powerful transformation is central to the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. The reaction proceeds through the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[1][2] This one-pot nature makes it an attractive and atom-economical process.[3]
Methyl 2-(4-formylphenyl)benzoate is a key bifunctional building block, notably utilized in the synthesis of the angiotensin II receptor antagonist, Telmisartan.[4][5] Its aldehyde functionality provides a reactive handle for the introduction of diverse amine-containing fragments through reductive amination, enabling the rapid generation of molecular complexity. This guide provides detailed protocols and expert insights into performing the reductive amination of methyl 2-(4-formylphenyl)benzoate with a focus on practical application, troubleshooting, and mechanistic understanding.
Mechanistic Overview: A Tale of Two Steps in One Pot
The reductive amination of an aldehyde, such as methyl 2-(4-formylphenyl)benzoate, is a sequential process involving two key transformations: imine/iminium ion formation and subsequent reduction. The choice of reducing agent is critical, as it must selectively reduce the C=N bond of the imine or iminium ion without significantly reducing the starting aldehyde.[1][6]
Figure 1: General mechanism of reductive amination.
The reaction is typically initiated by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of water to yield an imine. Under mildly acidic conditions, the imine can be protonated to form a more electrophilic iminium ion, which is readily reduced by a mild hydride source.[6]
Choosing the Right Tools: A Comparative Guide to Reducing Agents
The success of a reductive amination hinges on the selection of an appropriate reducing agent. The ideal reagent should be mild enough to avoid reduction of the starting aldehyde yet potent enough to efficiently reduce the in situ-formed imine or iminium ion.
For the reductive amination of methyl 2-(4-formylphenyl)benzoate, sodium triacetoxyborohydride (STAB) is often the reagent of choice due to its high selectivity, operational simplicity, and compatibility with the ester functionality.[7][8]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reductive amination of methyl 2-(4-formylphenyl)benzoate with primary and secondary amines.
Protocol 1: General Procedure using Sodium Triacetoxyborohydride (STAB)
This direct, one-pot procedure is suitable for a wide range of primary and secondary amines.
Materials:
Methyl 2-(4-formylphenyl)benzoate
Amine (primary or secondary)
Sodium triacetoxyborohydride (NaBH(OAc)₃)
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Glacial Acetic Acid (optional, for less reactive amines)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, and nitrogen inlet
Procedure:
To a clean, dry round-bottom flask under a nitrogen atmosphere, add methyl 2-(4-formylphenyl)benzoate (1.0 eq).
Dissolve the aldehyde in DCE or DCM (approximately 0.1-0.2 M concentration).
Add the amine (1.0-1.2 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation. For less reactive or sterically hindered amines, the addition of glacial acetic acid (1.0-1.1 eq) can catalyze this step.[7]
In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. The addition may cause a slight exotherm.
Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Figure 2: Workflow for reductive amination using STAB.
Protocol 2: Stepwise Procedure using Sodium Borohydride (NaBH₄)
This indirect method is particularly useful when dialkylation is a concern with primary amines or when using the less selective but more economical sodium borohydride.[9][12]
Materials:
Methyl 2-(4-formylphenyl)benzoate
Primary amine
Methanol (MeOH)
Sodium borohydride (NaBH₄)
Deionized water
Ethyl acetate (EtOAc)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer
Procedure:
Step A: Imine Formation
In a round-bottom flask, dissolve methyl 2-(4-formylphenyl)benzoate (1.0 eq) in methanol (0.2-0.5 M).
Add the primary amine (1.0 eq) and stir the mixture at room temperature for 1-2 hours, or until imine formation is deemed complete by TLC or LC-MS analysis.
Step B: Reduction
Cool the reaction mixture to 0 °C in an ice bath.
Slowly add sodium borohydride (1.5-2.0 eq) in small portions. Be cautious of gas evolution (hydrogen).
Allow the reaction to warm to room temperature and stir for an additional 1-4 hours.
Monitor the reduction by TLC or LC-MS.
Quench the reaction by the slow addition of deionized water.
Remove the methanol under reduced pressure.
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product as needed.
Troubleshooting and Expert Insights
Incomplete Reaction: If the reaction stalls, a small amount of additional reducing agent can be added. For the STAB protocol, the addition of a catalytic amount of acetic acid can sometimes accelerate slow reactions.
Dialkylation of Primary Amines: The formation of a tertiary amine as a byproduct when using a primary amine can sometimes occur. This is more prevalent with highly reactive aldehydes and unhindered amines. The stepwise procedure with NaBH₄ can mitigate this issue.[12]
Aldehyde Reduction: If you observe significant formation of the corresponding alcohol, it indicates that the reducing agent is too reactive under the chosen conditions. This is a common issue with NaBH₄ if it is added before imine formation is complete.[10]
Purification: The resulting secondary or tertiary amines can often be purified by standard silica gel chromatography. An acid/base workup can also be employed to isolate the amine product from neutral impurities.[13]
Conclusion
The reductive amination of methyl 2-(4-formylphenyl)benzoate is a versatile and robust method for the synthesis of a wide range of substituted amine derivatives. By carefully selecting the appropriate reducing agent and reaction conditions, researchers can achieve high yields and purity. The protocols and insights provided in this guide offer a solid foundation for the successful application of this important transformation in drug discovery and development.
References
Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]
Talybov, G. M., & Al-Rejjal, A. (2020). Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. Organic & Biomolecular Chemistry. [Link]
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020). YouTube. [Link]
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
Myers, A. G. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
Yadav, J. S., Reddy, B. V. S., Kumar, G. M., & Madan, C. (2009). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. Chemistry Letters. [Link]
Goossen, L. J., & Lauth-de Viguerie, N. (2010). Efficient and improved synthesis of Telmisartan. Beilstein Journal of Organic Chemistry. [Link]
Synthesis method of telmisartan intermediate. (2021).
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]
Mehta, G. N., & Kumar, A. S. (2010). Efficient Synthesis of Telmisartan: An Antihypertensive Drug. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
Kumar, A. S., Ghosh, S., Soundararajan, R., & Mehta, G. N. (2009). An improved synthesis of Telmisartan: an antihypertensive drug. Arkivoc. [Link]
Goossen, L. J., & Lauth-de Viguerie, N. (2010). Efficient and improved synthesis of Telmisartan. PubMed. [Link]
Further reactions on reductive amination products with key building... (2019). ResearchGate. [Link]
Bhattacharyya, S. (2000). Synthesis of N-Methyl Secondary Amines. Synthetic Communications. [Link]
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2020). ChemSusChem. [Link]
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. PubMed. [Link]
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI. [Link]
A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints. [Link]
Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes. (2008). Arkivoc. [Link]
Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025). Reddit. [Link]
Convenient N-Formylation of Amines in Dimethylformamide with Methyl Benzoate under Microwave Irradiation. (2011). ChemInform. [Link]
Technical Guide: Precision Synthesis and Functionalization of Methyl 2-(4-formylphenyl)benzoate Abstract Methyl 2-(4-formylphenyl)benzoate (CAS: 144291-47-4), also known as methyl 4'-formylbiphenyl-2-carboxylate, is a cr...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Precision Synthesis and Functionalization of Methyl 2-(4-formylphenyl)benzoate
Abstract
Methyl 2-(4-formylphenyl)benzoate (CAS: 144291-47-4), also known as methyl 4'-formylbiphenyl-2-carboxylate, is a critical bifunctional biaryl scaffold. Characterized by an ortho-positioned methyl ester and a para'-positioned aldehyde, this molecule serves as a versatile intermediate in the synthesis of angiotensin II receptor antagonists ("sartans"), BLT2 antagonists, and functionalized polycyclic aromatic hydrocarbons. This guide details a high-efficiency Suzuki-Miyaura cross-coupling protocol designed to overcome the steric hindrance imposed by the ortho-ester group, ensuring high yield and purity.
Strategic Context: The Biaryl Challenge
The synthesis of ortho-substituted biaryls presents a kinetic challenge in palladium-catalyzed cross-coupling. The bulky methyl ester at the C2 position of the electrophile creates steric congestion around the palladium center during the oxidative addition and, more critically, the transmetalation steps.
The Solution: Utilization of electron-rich, bulky phosphine ligands (e.g., SPhos or XPhos) or robust palladium(0) sources to facilitate the coupling of the sterically hindered benzoate with the formylphenylboronic acid.
Chemo-orthogonality: The resulting molecule possesses two distinct reactive handles:
Aldehyde (C4'): Ready for reductive amination, Wittig olefination, or oxidation.
Methyl Ester (C2): Stable under aldehyde functionalization conditions; precursor to carboxylic acids, amides, or tetrazoles.
This protocol prioritizes the SPhos-Pd-G2 catalyst system for its superior performance with ortho-substituted substrates, though a classic Pd(PPh3)4 method is provided as a cost-effective alternative.
Reagents & Materials
Component
Role
Equiv.
Notes
Methyl 2-iodobenzoate
Electrophile
1.0
Iodine is preferred over bromine for faster oxidative addition.
4-Formylphenylboronic acid
Nucleophile
1.2
Excess ensures complete consumption of the halide.
Pd(OAc)₂ / SPhos
Catalyst
2-5 mol%
Ratio 1:2. Alternatively use pre-formed SPhos-Pd-G2.
K₃PO₄ (Tribasic)
Base
2.0
Anhydrous; stronger base facilitates transmetalation.
Toluene / Water
Solvent
10:1
Biphasic system dissolves inorganic base and organic reactants.
Step-by-Step Methodology
Step 1: Catalyst Pre-activation (if using separate ligand/metal)
In a flame-dried Schlenk tube, charge Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
Add anhydrous Toluene (5 mL/mmol substrate).
Stir at room temperature for 10 minutes under Argon until the solution turns a deep orange/red, indicating active L-Pd(0) formation.
Step 2: Reaction Assembly
Add Methyl 2-iodobenzoate (1.0 equiv) and 4-Formylphenylboronic acid (1.2 equiv) to the reaction vessel.
Add K₃PO₄ (2.0 equiv).
Add degassed water (0.5 mL/mmol substrate) to create the biphasic mixture.
Seal the vessel and purge with Argon for 5 minutes.
Step 3: Thermal Reaction
Heat the mixture to 80°C (oil bath temperature).
Stir vigorously (800+ rpm) to ensure phase mixing.
Monitor: Check by TLC (20% EtOAc/Hexane) or LC-MS after 2 hours. The aldehyde proton (~10 ppm) and ester methyl (~3.6 ppm) are distinct NMR markers.
Note: Reaction typically completes in 4–6 hours.
Step 4: Work-up & Purification
Cool to room temperature. Dilute with Ethyl Acetate (EtOAc).
Wash organic layer with water (2x) and brine (1x).
Dry over Na₂SO₄, filter, and concentrate in vacuo.
Flash Chromatography: Elute with Hexanes:EtOAc (gradient 9:1 to 4:1). The product is a white to pale yellow solid.
Mechanism & Pathway Visualization
The following diagram illustrates the catalytic cycle, emphasizing the steric management by the ligand during the critical transmetalation step.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling. The bulky ligand (L) protects the Pd center while facilitating the coupling of the sterically hindered ortho-benzoate.
Downstream Application: Reductive Amination
Once synthesized, the aldehyde moiety allows for rapid diversification. A common workflow is the attachment of amine-bearing pharmacophores.
Protocol:
Dissolve Methyl 2-(4-formylphenyl)benzoate (1 equiv) in DCE (Dichloroethane) .
Add Amine (1.1 equiv) and Acetic Acid (1 equiv). Stir 30 min to form imine.
Add NaBH(OAc)₃ (1.5 equiv). Stir at RT for 12 hours.[1]
Quench with saturated NaHCO₃. Extract with DCM.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion
Catalyst deactivation or Steric bulk
Switch to SPhos or XPhos ligands. Increase temp to 100°C.
Homocoupling
Oxygen presence
Degas solvents thoroughly (freeze-pump-thaw).
Protodeboronation
Unstable boronic acid
Use 4-Formylphenylboronic acid pinacol ester instead of the free acid.
Hydrolysis of Ester
Base too strong/Temp too high
Use K₃PO₄ instead of NaOH/KOH. Avoid prolonged heating >100°C.
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of the target biaryl.
References
Suzuki-Miyaura Cross-Coupling Overview : Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
Sterically Hindered Substrates : Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[2][3]
Sartan Scaffold Synthesis : Goossen, L. J., et al. (2001). Palladium-Catalyzed Synthesis of Aryl Ketones from Carboxylic Acids and Boronic Acids. Organic Syntheses. (Relevant context for biaryl carboxylate handling).
BLT2 Antagonist Application : Patent US20070179115A1. (Describes the use of biphenyl-2-carboxylates in drug discovery).
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PUR-SUZ-024
Subject: Column Chromatography Protocol & Troubleshooting for Biaryl Ester-Aldehydes
Status: Active
Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Compound Profile
User Query: "I need to purify crude Methyl 2-(4-formylphenyl)benzoate following a Suzuki coupling reaction. The crude mixture contains residual catalyst, boronic acid, and homocoupling byproducts. What is the optimal chromatography strategy?"
Compound Analysis:
Structure: Biaryl system featuring an ortho-methyl ester and a para-aldehyde.
Physiochemical Risks:
Aldehyde Oxidation: The formyl group (-CHO) is susceptible to autoxidation to carboxylic acid on active silica gel, particularly if the run is slow or the silica is highly acidic.
Solubility Mismatch: As a crystalline biaryl, the compound likely exhibits poor solubility in non-polar mobile phases (Hexane/Heptane), creating a risk of precipitation at the column head.
Transesterification: Avoid alcohols (Methanol/Ethanol) in the mobile phase to prevent ester exchange or acetal formation catalyzed by silica acidity.
Pre-Purification Diagnostics (Triage)
Q: How do I prepare the crude sample to ensure the column doesn't crash?
A: Do not attempt liquid loading with pure non-polar solvent. This molecule requires a Dry Loading strategy or a high-solubility solvent loop.
Protocol: The "Triage" Check
Solubility Test: Dissolve 10 mg of crude in 1 mL of 10% Ethyl Acetate (EtOAc) in Hexane.
Result: If cloudy/precipitate forms, Liquid Loading is forbidden . You must use Dry Loading.
TLC Analysis: Run a TLC in 20% EtOAc/Hexane.
Visualization: Use UV (254 nm) for the biaryl core.
Functional Check: Dip in 2,4-DNP (Dinitrophenylhydrazine) stain. The aldehyde product will turn distinct yellow/orange. This helps distinguish it from non-carbonyl impurities (like biphenyls).
System Configuration (The Hardware)
Q: What is the optimal stationary phase and solvent system?
A: Use Standard Silica Gel 60 (40-63 µm). However, due to the aldehyde's oxidation risk, you must optimize for speed.
Alternative (if separation is poor): Dichloromethane / Hexane (DCM/Hex).
Note: DCM is excellent for solubility but expensive.
Forbidden: Avoid Methanol (MeOH). It promotes acetal formation and transesterification on acidic silica.
Decision Matrix: Loading Strategy
Step-by-Step Purification Protocol
Phase 1: Catalyst Removal (Crucial Pre-Step)
Issue: Palladium residues (black specks) will bind to the column and streak, contaminating fractions.
Dissolve crude in DCM or EtOAc.
Add Thiol-functionalized Silica (if available) OR activate charcoal.
Filter through a Celite 545 pad .
Concentrate filtrate.
Phase 2: Dry Loading (Recommended)
Dissolve crude in minimum DCM.
Add Celite 545 (ratio 1:2 w/w crude to Celite) or Silica Gel (ratio 1:1).
Evaporate solvent on a rotary evaporator until you have a free-flowing powder .
Pack this powder on top of the pre-equilibrated column.
Phase 3: Elution Gradient
Target Rf: 0.25 – 0.30.
Step
Solvent Ratio (Hex:EtOAc)
Column Volume (CV)
Purpose
1
100:0
2 CV
Flush non-polar impurities (Biphenyls).
2
95:5
3 CV
Elute unreacted aryl halides.
3
90:10 to 80:20
Gradient (10 CV)
Elute Target Product.
4
50:50
2 CV
Flush polar boronic acids/oxides.
Troubleshooting & FAQs
Q: My product peak is tailing/streaking significantly. Why?
Diagnosis: This is likely due to the "Acidic Drag" on the aldehyde or residual boronic acid.
Fix 1 (Boronic Acid): Did you perform a basic wash during workup? If not, wash the organic crude with 1M Na₂CO₃ before the column to remove boronic acids.
Fix 2 (Silica Acidity): Pre-treat the column with 1% Triethylamine (Et₃N) in Hexane to neutralize silica acidity. Warning: Flush well before running; Et₃N can catalyze aldol condensation if left in high concentration.
Q: I lost the aldehyde signal in NMR after the column. I see a carboxylic acid instead.
Diagnosis: Oxidation on the column. This happens if the compound sits on the silica too long or if the silica contains active metal ions.
Fix: Increase the flow rate. Do not pause the column overnight.
Alternative: Use "Neutral Silica" or Alumina (Activity Grade III) if the aldehyde is extremely labile (though this specific biaryl is usually moderately stable).
Q: There is a co-eluting spot just below my product.
Diagnosis: This is likely the Protodeboronation byproduct (Methyl benzoate derivative without the formylphenyl group) or the Homocoupling product.
Fix: Change selectivity. If using Hex/EtOAc, switch to Toluene/EtOAc (95:5). Toluene interacts with the pi-systems of the biaryl differently than Hexane, often resolving "stacked" aromatic spots.
Visual Troubleshooting Guide: Co-Elution
Impurity Profile Reference Table
Impurity Type
Source
Relative Polarity (vs Product)
Visualization
Removal Strategy
Biaryl Homocoupling
Side reaction (Ar-Ar)
Less Polar (Higher Rf)
UV Active
Elutes in 100% Hexane wash.
Protodeboronation
Loss of B(OH)2
Similar / Slightly Less Polar
UV Active
Difficult. Requires shallow gradient or Toluene.
Aryl Halide
Starting Material
Less Polar
UV Active
Elutes early.
Boronic Acid
Starting Material
Very Polar (Streaks)
UV Active / Stain
Stays at baseline in Hex/EtOAc.
Palladium Black
Catalyst
Baseline (Particulate)
Black visible
Celite filtration before column.
References
Suzuki-Miyaura Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]
Solvent Systems for Flash Column Chromatography. University of Rochester. Retrieved from [Link]
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 2025, 102, 276–302. Retrieved from [Link]
Silica Gel Promotes Reductions of Aldehydes and Ketones. Organic Letters, 2012, 14, 4540-4543.[4] (Demonstrates reactivity of aldehydes on silica). Retrieved from [Link]
Running a flash column. Chemistry LibreTexts. Retrieved from [Link]
Technical Guide: Recrystallization of Methyl 2-(4-formylphenyl)benzoate
The following technical guide addresses the recrystallization and purification of Methyl 2-(4-formylphenyl)benzoate (CAS: 144291-47-4), a key biphenyl intermediate often synthesized via Suzuki-Miyaura cross-coupling. Exe...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the recrystallization and purification of Methyl 2-(4-formylphenyl)benzoate (CAS: 144291-47-4), a key biphenyl intermediate often synthesized via Suzuki-Miyaura cross-coupling.
Executive Summary: Solvent Recommendations
For the purification of Methyl 2-(4-formylphenyl)benzoate, the following solvent systems are recommended based on the compound's polarity (ester/aldehyde functional groups) and biphenyl backbone.
Solvent System
Suitability
Comments
Isopropanol (IPA)
Primary Recommendation
Excellent balance of polarity; promotes good crystal growth for biphenyl esters.
Ethanol (EtOH)
Alternative
Good solubility at reflux; may require cooling to -20°C for maximum yield.
Ethyl Acetate / Hexane
Secondary
Standard binary system. Start with 1:4 ratio. Useful if the crude contains non-polar impurities.
Toluene / Hexane
Specialized
Use if the compound "oils out" in alcohols.
Critical Note: This compound contains an aldehyde group. Avoid solvents containing strong nucleophiles (e.g., primary amines) or oxidizing agents. Ensure solvents are free of peroxides to prevent oxidation to the carboxylic acid.
Technical Deep Dive: Solubility & Logic
Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
Structure: A biphenyl core with a methyl ester at the 2-position (Ring A) and a formyl group at the 4'-position (Ring B).
Molecular Weight: 240.25 g/mol
Physical State: Solid (Melting point estimated ~60–90°C based on structural analogs like Methyl 4'-methyl-2-biphenylcarboxylate).
Solubility Mechanism
The molecule possesses a lipophilic biphenyl core balanced by two polar handles: the methyl ester and the formyl group.
Alcohols (IPA/EtOH): At high temperatures, the polar ester/aldehyde groups interact favorably with the alcohol hydroxyls, solubilizing the compound. Upon cooling, the hydrophobic biphenyl core drives precipitation, excluding polar impurities (like catalyst ligands or salts).
Binary Systems (EtOAc/Hexane): Ethyl acetate solvates the polar groups, while hexane reduces the overall solvent power, forcing the product out of solution as it cools.
Step-by-Step Recrystallization Protocol
Phase 1: Solvent Screening (Micro-Scale)
Perform this test with 50–100 mg of crude material before scaling up.
Place 50 mg of crude solid in a test tube.
Add 0.5 mL of Isopropanol (IPA) .
Heat to reflux (approx. 82°C) using a heat gun or water bath.
If fully dissolved: Cool to room temperature.[1] If crystals form, IPA is the correct solvent.
If insoluble: Add more IPA in 0.2 mL increments at reflux.
If soluble at RT: The solvent is too polar. Try a mixture of IPA/Water (9:1) or switch to Hexane/EtOAc.
Dissolution: Transfer crude solid to a round-bottom flask. Add minimal Isopropanol (approx. 5–10 mL per gram of solid).
Heating: Heat the mixture to reflux with stirring until the solid completely dissolves.
Troubleshooting: If suspended particles remain (likely inorganic salts or Pd black), filter the hot solution through a pre-warmed Celite pad or sintered glass funnel.
Crystallization: Remove from heat. Allow the flask to cool slowly to room temperature on a cork ring.
Do not disturb: Rapid cooling or agitation can cause precipitation of amorphous solid (oiling out) rather than crystals.
Maximizing Yield: Once at room temperature, place the flask in an ice bath (0–4°C) for 1 hour.
Isolation: Filter the crystals using vacuum filtration (Buchner funnel).
Washing: Wash the filter cake with cold (-10°C) Isopropanol (minimal volume).
Drying: Dry under high vacuum at 40°C for 4–6 hours. Avoid high heat (>60°C) to prevent aldehyde oxidation or sublimation.
Purification Workflow Diagram
The following diagram illustrates the logical flow from crude Suzuki coupling product to pure crystal, highlighting critical decision points.
Figure 1: Purification workflow for Methyl 2-(4-formylphenyl)benzoate, emphasizing the removal of catalyst residues prior to recrystallization.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Oiling Out (Product separates as a liquid)
Solvent is too hot or cooling is too fast. Impurities are lowering the melting point.
Re-heat to dissolve. Add a "seed crystal" if available. Add a drop of compatible co-solvent (e.g., add Hexane to EtOAc solution) until slightly cloudy, then cool slowly.
No Crystals Form
Solution is too dilute.
Concentrate the solution by rotary evaporation to 50% volume. Re-heat to dissolve any crust, then cool.
Colored Crystals (Yellow/Brown)
Palladium or organic impurities trapped in lattice.
Recrystallization is insufficient. Dissolve in EtOAc, treat with activated charcoal (5 min at reflux), filter hot through Celite, then re-crystallize.
Aldehyde Oxidation
Exposure to air/peroxides during heating.
Use degassed solvents. Ensure an inert atmosphere (Nitrogen/Argon) during reflux. Check solvent peroxide levels.
Synthesis Context & Safety
Origin: This compound is typically synthesized via Suzuki-Miyaura coupling of Methyl 2-bromobenzoate (or iodide) and 4-Formylphenylboronic acid [1].
Impurity Profile: Common impurities include:
Protodeboronation product: Benzaldehyde (liquid, removed by wash).
Homocoupling product: Biaryls (less soluble, removed by filtration).
Palladium residues: Must be removed via Celite or Silica plug before crystallization to ensure white crystals.
Safety:
Aldehyde Reactivity: The formyl group is susceptible to oxidation to the carboxylic acid. Store the purified solid under inert gas in a freezer.
Solvents: IPA and EtOAc are flammable. Perform all heating in a fume hood.
References
PubChem. (2025).[2] Methyl 2-(4-formylphenyl)benzoate (Compound).[3][4][5] National Library of Medicine. Retrieved February 18, 2026, from [Link]
Google Patents. (2007). Purinenucleoside derivative modified in 8-position and medical use thereof (US20070179115A1).
Technical Support Center: Synthesis of Methyl 2-(4-formylphenyl)benzoate
Case ID: SUZUKI-ORTHO-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Side Products & Impurities in Biaryl Synthesis[1] Executive Summary & Reaction Overview User Query: "...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: SUZUKI-ORTHO-001
Status: Active
Support Tier: Level 3 (Senior Application Scientist)
Subject: Troubleshooting Side Products & Impurities in Biaryl Synthesis[1]
Executive Summary & Reaction Overview
User Query: "I am observing multiple spots on TLC and low yields during the Suzuki-Miyaura coupling of Methyl 2-bromobenzoate and 4-formylphenylboronic acid. What are these impurities, and how do I prevent them?"
Technical Diagnosis:
The synthesis of Methyl 2-(4-formylphenyl)benzoate presents a unique "perfect storm" of competing reactivities. You are coupling a sterically hindered electrophile (ortho-substituted ester) with an oxidation-prone nucleophile (aldehyde-functionalized boronic acid) under basic conditions that threaten the ester moiety.[1]
The impurities you observe are likely the result of three competing pathways: Protodeboronation , Homocoupling , and Ester Hydrolysis .
The Reaction Scheme & Impurity Network
The following diagram maps the main reaction pathway against the parasitic side reactions.
Caption: Reaction network showing the target Suzuki coupling and the four primary failure modes: Protodeboronation, Homocoupling, Hydrolysis, and Oxidation.
Troubleshooting Dashboard (Symptom Checker)
Use this table to identify your specific issue based on TLC/LC-MS data.
Symptom (Observation)
Probable Identity
Root Cause
Corrective Action
Low Rf Spot (Streak)
Impurity C: 2-(4-Formylphenyl)benzoic acid
Hydrolysis. The base is too strong (e.g., NaOH) or the reaction ran too long at high temp.[1]
Switch to anhydrous base (K₃PO₄ or CsF) or reduce water ratio.
High Rf Spot (Non-UV active)
Impurity A: Benzaldehyde
Protodeboronation. The boronic acid lost its boron group before coupling.
Use Boronic Ester (Pinacol) instead of acid. Lower temp.
Spot near Product Rf
Impurity B: 4,4'-Biphenyldicarbaldehyde
Homocoupling. Oxygen was present in the system.[2][3][4]
Oxidation. The aldehyde oxidized to acid during reaction or workup.[1]
Perform reaction under strict Argon/N₂.[1] Work up quickly.
Starting Material Remains
Methyl 2-bromobenzoate
Stalled Cycle. Catalyst death or steric hindrance.[1]
Increase catalyst loading. Switch to SPhos or XPhos ligands.[1]
Deep Dive: The Impurities & The Fix
Issue 1: The "Missing Ring" (Protodeboronation)
Identity: Benzaldehyde (and potentially Benzyl alcohol if reduced).
Mechanism: Under basic aqueous conditions, the C-B bond in 4-formylphenylboronic acid is susceptible to hydrolytic cleavage. The electron-withdrawing formyl group makes the aromatic ring electron-deficient, accelerating this cleavage [1].[1]
The Fix:
Switch Reagent: Use 4-Formylphenylboronic acid pinacol ester .[1] The steric bulk of the pinacol group significantly retards hydrolytic cleavage.
Base Selection: Avoid Hydroxides (NaOH, KOH). Use K₃PO₄ (Potassium Phosphate Tribasic) or Cs₂CO₃ .[1] These provide sufficient basicity for transmetallation without aggressively attacking the boron center.
Issue 2: The "Double Nucleophile" (Homocoupling)
Identity: 4,4'-Biphenyldicarbaldehyde.
Mechanism: In the presence of Oxygen, the Pd(0) species can be re-oxidized to Pd(II), which then facilitates the coupling of two boronic acid molecules (Glaser-type or oxidative homocoupling) rather than the cross-coupling [2].
The Fix:
Degassing is Critical: Sparging with nitrogen for 10 minutes is often insufficient.[1] Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging with Argon for >20 mins.[1]
Stoichiometry: Use a slight excess of the Boronic acid (1.2 - 1.5 eq) to account for this loss, but if the impurity is difficult to separate, strict anaerobic conditions are the only prevention.
Issue 3: The "Saponified Ester" (Hydrolysis)
Identity: 2-(4-Formylphenyl)benzoic acid.[1]
Mechanism: The target molecule contains a methyl ester.[5] While ortho-substitution provides some steric protection, prolonged heating in aqueous base (e.g., Na₂CO₃/Water at 80°C) will eventually hydrolyze the ester to the carboxylic acid [3].
The Fix:
Solvent System: Move to "Drier" conditions. Instead of Toluene/Water (which requires phase transfer), use Dioxane or DMF with anhydrous CsF or K₃PO₄ .
Water Control: Suzuki coupling does require trace water for the boronate formation. Add a precise amount (e.g., 5 equivalents of H₂O relative to substrate) rather than using a bulk aqueous co-solvent.
Optimized Experimental Protocol
Objective: Synthesis of Methyl 2-(4-formylphenyl)benzoate with minimized hydrolysis and homocoupling.
Preparation: In a dry Schlenk flask or microwave vial, combine Methyl 2-bromobenzoate (1.0 mmol), Boronate Ester (1.2 mmol), and K₃PO₄ (2.0 mmol).
Degassing: Add 1,4-Dioxane (4 mL) and Water (0.4 mL). Seal the vial. Sparge with Argon gas via a needle submerged in the solvent for 15 minutes. Note: Proper degassing is the #1 defense against homocoupling.
Catalyst Addition: Quickly remove the septum/cap, add Pd(dppf)Cl₂ (3 mol%), and reseal immediately. Purge headspace with Argon for 1 minute.
Reaction: Heat to 80°C for 4–6 hours.
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1).[1] Stop heating immediately upon consumption of the bromide. Do not "cook" overnight, or ester hydrolysis will occur.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: EST-PROTECT-001
Subject: Prevention of Ester Hydrolysis during Aldehyde Functionalization
Severity: High (Irreversible Degradation Risk)
Status: Open
Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
System Overview & Root Cause Analysis
You are working with Methyl 2-(4-formylphenyl)benzoate . This molecule presents a classic "Chemoselectivity Paradox": you likely need to react the electrophilic aldehyde (Ring B) while maintaining the integrity of the electrophilic ester (Ring A).
The "Ortho-Shield" Feature
Unlike a standard methyl benzoate, your ester is ortho-substituted by a bulky phenyl group.
The Good News: This steric bulk acts as a kinetic shield, significantly slowing down nucleophilic attack (hydrolysis) compared to para- or meta-substituted benzoates [1].
The Bad News: If you do accidentally hydrolyze it to the carboxylic acid, re-esterification is notoriously difficult due to the same steric hindrance (the "Fischer Esterification Trap").
The Attack Vectors
Hydrolysis is driven by two main factors in your workflow:
Aqueous Base (Saponification): The primary threat. Even mild bases (like
) in the presence of water and heat can cleave the methyl group.
Lewis Acid/Nucleophile Synergies: Strong Lewis acids used in aldehyde protection can activate the ester carbonyl, making it susceptible to attack by stray water.
Decision Matrix: Safe Reaction Workflows
Use this logic flow to select the correct protocol for your specific transformation.
Figure 1: Decision tree for selecting ester-compatible reaction conditions.
Standard Operating Procedures (SOPs)
Protocol A: Safe Olefination (Wittig/HWE)
Objective: Convert the aldehyde to an alkene without saponifying the ester.
Risk: Standard Wittig bases (n-BuLi, NaH) are strong nucleophiles that can attack the ester.
Recommended Methodology:
Use the Horner-Wadsworth-Emmons (HWE) reaction with mild bases or the Masamune-Roush conditions.
Reagents: Phosphonate ester (1.2 eq), LiCl (1.2 eq), DBU (1.2 eq), or NaHMDS (if using standard Wittig).
Solvent: Anhydrous THF or Acetonitrile (MeCN). Strictly avoid water.
Procedure (Masamune-Roush):
Dissolve the phosphonate and LiCl in dry MeCN.
Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The LiCl increases the acidity of the phosphonate, allowing the use of DBU, a non-nucleophilic base [2].
Why this works: DBU is bulky and non-nucleophilic; it will deprotonate the phosphonate but will not attack the methyl ester.
Protocol B: Chemoselective Reductive Amination
Objective: Convert the aldehyde to an amine.
Risk: Standard conditions (NaCNBH3 + MeOH + Acid) can lead to transesterification (methyl
methyl) or hydrolysis if water is present.
Recommended Methodology:
Use Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE) [3].[3]
Parameter
Standard Protocol (Avoid)
STAB Protocol (Recommended)
Reducing Agent
or
(STAB)
Solvent
Methanol / Ethanol
1,2-Dichloroethane (DCE) or THF
Additives
HCl or
Acetic Acid (1 eq)
Ester Stability
Low (Risk of transesterification)
High (Inert to STAB)
Step-by-Step:
Mix Methyl 2-(4-formylphenyl)benzoate (1 eq) and Amine (1.1 eq) in dry DCE.
Add Glacial Acetic Acid (1 eq) to catalyze imine formation. Stir for 30 mins.
Add
(1.5 eq) in one portion.
Stir at RT for 2-4 hours.
Quench: Use saturated
. Do not use strong caustic base (NaOH) to adjust pH, as this will hydrolyze the ester during workup.
Protocol C: Scaffold Synthesis (Suzuki Coupling)
Objective: If you are building the biaryl bond via Suzuki coupling.
Risk: Aqueous bases (
, NaOH) used in standard Suzuki protocols will saponify the ester.
Recommended Methodology:
Use Anhydrous Suzuki Conditions or Weak Bases .
Base: Potassium Phosphate Tribasic (
) or Potassium Fluoride (KF).
Solvent: Toluene/Dioxane (anhydrous).
Catalyst:
or .
Water: If water is required for the boronic acid mechanism, limit it to a minimal ratio (e.g., 10:1 Solvent:Water) and strictly limit reaction time [4].
Troubleshooting & FAQs
Q: I accidentally hydrolyzed the ester to the acid. Can I just reflux it in MeOH/H2SO4 to fix it?A:Proceed with caution. Because of the ortho-phenyl group, the carboxylic acid is sterically hindered (the "Ortho Effect"). Standard Fischer esterification will be extremely slow.
Solution: Convert the acid to the acid chloride using Oxalyl Chloride/DMF (catalytic) in DCM, then react with Methanol and Pyridine. The acid chloride pathway overcomes the steric barrier.
Q: Can I use NaBH4 to reduce the aldehyde to an alcohol?A:Risky.
in Methanol can reduce esters, especially at elevated temperatures or with extended time.
Solution: Use Luche Reduction conditions (
+ ) at . The Cerium activates the aldehyde, allowing reduction before the ester is touched.
Q: I see a "transesterification" byproduct in my LCMS. What happened?A: You likely used an alcohol solvent (Ethanol or Isopropanol) with a Lewis Acid or Base.
Fix: Switch to non-nucleophilic solvents like DCE, DCM, or THF. If you must use alcohol, use Methanol to match the ester group.
Mechanistic Visualization
The following diagram illustrates the steric environment protecting your ester and the specific trajectory of nucleophilic attack you must avoid.
Figure 2: Steric shielding mechanism preventing rapid hydrolysis, but highlighting the risk of aldehyde side-reactions.
References
Taft, R. W. (1952). Linear Free Energy Relationships from Rates of Esterification and Hydrolysis of Aliphatic and Ortho-substituted Benzoate Esters. Journal of the American Chemical Society.[4] Link
Blanchette, M. A., Choy, W., Davis, J. T., et al. (1984). Horner-Wadsworth-Emmons reaction: Use of Lithium Chloride and DBU. Tetrahedron Letters. Link
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., et al. (1996).[3][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Link
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
Technical Support Center: Optimizing Suzuki Coupling for Methyl 2-(4-formylphenyl)benzoate
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the optimization of Suzuki-Miyaura coupling reactions. This guide is designed for researchers, scientists, and drug developmen...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the optimization of Suzuki-Miyaura coupling reactions. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl compounds, with a specific focus on Methyl 2-(4-formylphenyl)benzoate. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Section 1: The Core Mechanism - Understanding the "Why"
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds.[1][2] Its success hinges on a palladium catalyst orchestrating a three-step catalytic cycle.[3][4] A fundamental grasp of this mechanism is the first step toward intelligent troubleshooting.
The cycle consists of:
Oxidative Addition : The active Pd(0) catalyst inserts itself into the carbon-halide bond of your electrophile (e.g., Methyl 2-bromobenzoate). This is often the rate-determining step.[3]
Transmetalation : The organic group from the nucleophile (4-formylphenylboronic acid) is transferred to the palladium(II) complex.[5] This critical step requires activation of the boronic acid by a base.[6][7] The base converts the boronic acid into a more nucleophilic boronate species, which facilitates the transfer.[8][9]
Reductive Elimination : The two organic partners on the palladium center couple and are expelled as the final product, Methyl 2-(4-formylphenyl)benzoate, regenerating the Pd(0) catalyst to begin the cycle anew.[3][10]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Section 2: Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish with an aryl chloride. How do I choose the right catalyst and ligand?
Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts.[11][12] Overcoming this requires a catalyst system that can facilitate the difficult oxidative addition step.
Expertise & Experience : Standard catalysts like Pd(PPh₃)₄ may be insufficient. Modern catalyst systems utilize bulky, electron-rich phosphine ligands.[13][14] These ligands promote both the oxidative addition and the final reductive elimination step, dramatically increasing reaction rates and scope.[13][15]
Authoritative Grounding : For challenging substrates like aryl chlorides, ligands from the Buchwald family, such as SPhos and XPhos, are industry standards and have demonstrated exceptional reactivity. N-heterocyclic carbene (NHC) ligands are also highly effective alternatives.[6]
Q2: What is the role of the base, and which one should I use for a substrate with an ester group?
The base is not merely a spectator; it plays multiple crucial roles, including activating the boronic acid and facilitating the formation of the active palladium complex.[5][8] For your target molecule, which contains a methyl ester, the choice of base is critical to prevent hydrolysis.
Expertise & Experience : Strong hydroxide bases (NaOH, KOH) should be avoided as they can easily saponify the ester functional group. Inorganic bases are generally preferred over organic amines.[9]
Authoritative Grounding : Weaker inorganic bases are ideal. Potassium carbonate (K₂CO₃) is a common choice.[12] For more challenging couplings, potassium phosphate (K₃PO₄) often provides superior results without compromising the ester.[16] In some cases, fluoride bases like KF or CsF can be effective, particularly if your starting materials are sensitive to stronger bases.[6]
Q3: I suspect my boronic acid is degrading. What are the signs and solutions?
Boronic acid instability is a leading cause of low yields in Suzuki couplings.[17] They are susceptible to protodeboronation (replacement of the -B(OH)₂ group with a hydrogen) and can form cyclic trimers (boroxines).[18][19]
Expertise & Experience : If you observe the formation of benzene derived from your boronic acid (in this case, benzaldehyde), protodeboronation is likely occurring. Low yields despite the consumption of the aryl halide also point to this issue.
Authoritative Grounding : To mitigate this, always use fresh, high-purity boronic acid.[20] For particularly unstable substrates, consider using more robust derivatives like pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium aryltrifluoroborates, which slowly release the active boronic acid under reaction conditions.[18][21]
Q4: Why is degassing the reaction mixture so important?
Oxygen is detrimental to the Suzuki coupling. Its presence can lead to catalyst deactivation and unwanted side reactions.
Expertise & Experience : Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, effectively killing the catalytic cycle.[18] It also promotes the oxidative homocoupling of your boronic acid, leading to the formation of 4,4'-diformylbiphenyl as a significant byproduct.[17]
Authoritative Grounding : Rigorous degassing is mandatory.[18] This can be achieved by sparging the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes or by subjecting the mixture to several freeze-pump-thaw cycles.[18]
Section 3: In-Depth Troubleshooting Guide
When experiments deviate from expectations, a logical approach to problem-solving is essential. This guide addresses the most common issues encountered during the synthesis of Methyl 2-(4-formylphenyl)benzoate.
Figure 2: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Problem
Potential Cause
Recommended Solution & Explanation
1. Low to No Product Yield
Inactive Catalyst System : The chosen palladium source or ligand is not active enough for the substrates. Phosphine ligands can also be oxidized by air.[18]
Upgrade your ligand : Switch from simple ligands like PPh₃ to a modern biarylphosphine ligand (e.g., SPhos, XPhos) which are designed for challenging couplings.[15] Verify catalyst quality : Use a fresh palladium source. Pre-catalysts can offer better reproducibility.[20]
Boronic Acid Degradation : The boronic acid is undergoing protodeboronation before it can couple.[20]
Use fresh boronic acid : Ensure the reagent is pure and dry. Switch to a stable derivative : Consider using the 4-formylphenylboronic acid pinacol ester, which is more resistant to degradation. Use a slight excess (1.2-1.5 eq) to compensate for any decomposition.[20]
Insufficient Base : The base is not strong enough or is present in insufficient quantity to facilitate transmetalation.[20]
Check base stoichiometry and type : Ensure at least 2 equivalents of a suitable base like K₃PO₄ are used. For less reactive substrates, a stronger base like Cs₂CO₃ might be beneficial, as the larger cation can increase solubility and reactivity.[9][12]
Poor Degassing : Oxygen has deactivated the catalyst.[18]
Improve degassing procedure : Sparge the reaction solvent with argon or nitrogen for at least 20 minutes before adding the catalyst. For maximum oxygen removal, use 3-5 freeze-pump-thaw cycles.[18]
2. Side Product Formation
Homocoupling (Biaryl of Boronic Acid) : The presence of oxygen is causing two molecules of the boronic acid to couple together.[17]
Rigorous Degassing : This is the most critical factor. Ensure the reaction is maintained under a strict inert atmosphere.[18] Use a Pd(0) Source : If using a Pd(II) precatalyst like Pd(OAc)₂, it is reduced in situ, a process which can promote homocoupling. Starting with a true Pd(0) source like Pd₂(dba)₃ can mitigate this.[18]
Dehalogenation (Loss of Bromine) : The aryl bromide is being reduced to methyl benzoate. This occurs via a palladium-hydride (Pd-H) intermediate.[22]
Avoid Hydride Sources : Amine bases or alcohol solvents can be sources of hydrides. Switch to a carbonate or phosphate base and use an aprotic solvent like toluene or dioxane.[18][22]
Protodeboronation (Loss of Boronic Acid Group) : The boronic acid is reacting with trace water or protons to form benzaldehyde.[18]
Use a More Stable Boron Reagent : As mentioned above, pinacol esters are an excellent alternative.[17] Ensure anhydrous conditions if required : While many Suzuki protocols use water, if protodeboronation is severe, running the reaction under strictly anhydrous conditions may help.
3. Reaction Stalls
Catalyst Decomposition : At high temperatures or over long reaction times, the palladium catalyst can decompose into inactive palladium black.
Check Ligand:Palladium Ratio : An insufficient amount of ligand can lead to catalyst aggregation. A ratio of 1:1 to 4:1 (ligand:Pd) is typical.[18] Moderate Temperature : While heat is often necessary, excessive temperatures (>120 °C) can accelerate decomposition. Find the lowest effective temperature.[18]
Inadequate Mixing : Poor stirring can lead to localized concentration gradients and inefficient catalysis.
Ensure vigorous stirring : Use an appropriate stir bar and stir rate to maintain a homogeneous mixture, especially in biphasic systems.
Section 4: Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis of Methyl 2-(4-formylphenyl)benzoate, incorporating best practices to minimize common issues.
Reagent
M.W.
Amount
Moles
Equivalents
Methyl 2-bromobenzoate
215.06
215 mg
1.0
1.0
4-Formylphenylboronic Acid
149.96
180 mg
1.2
1.2
Pd₂(dba)₃
915.72
9.2 mg
0.01
0.01 (1 mol% Pd)
SPhos
410.50
9.0 mg
0.022
0.022 (2.2 mol%)
K₃PO₄ (Potassium Phosphate)
212.27
425 mg
2.0
2.0
Toluene
-
5 mL
-
-
Water
-
0.5 mL
-
-
Step-by-Step Methodology:
Vessel Preparation : To a dry Schlenk flask or sealed vial equipped with a magnetic stir bar, add Methyl 2-bromobenzoate (1.0 eq), 4-Formylphenylboronic acid (1.2 eq), and finely ground K₃PO₄ (2.0 eq).[22]
Catalyst Addition : In a separate vial, weigh the Pd₂(dba)₃ (1 mol% Pd) and SPhos (2.2 mol%) and add them to the reaction flask.[22]
Solvent Addition & Degassing : Add the toluene (5 mL) and water (0.5 mL). Seal the vessel and degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes.[22]
Reaction Execution : Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.
Monitoring : Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the final product.[23]
Section 5: Comparative Data for Optimization
The choice of ligand and base is paramount for success. The following tables summarize the relative performance of common choices, providing a rational basis for your optimization efforts.
Table 1: Comparative Performance of Common Phosphine Ligands [15]
Ligand Class
Specific Ligand
Key Characteristics
Best For...
Triarylphosphines
PPh₃
Basic, first-generation ligand.
Simple, activated aryl bromides/iodides. Often struggles with chlorides.
Biaryl Phosphines
SPhos, XPhos
Bulky and electron-rich.
High-performance general ligands for a broad scope, including aryl chlorides and sterically hindered substrates.[14][15]
Ferrocenyl Phosphines
dppf
Robust, stable ligand.
Good general-purpose ligand, often used in pre-catalysts like Pd(dppf)Cl₂.
Dialkylphosphines
P(t-Bu)₃, PCy₃
Very electron-rich, can be air-sensitive.
Highly active for unreactive substrates, but can sometimes promote side reactions.[6]
Disclaimer: Performance is highly dependent on the specific substrates and conditions used.
Table 2: Comparative Performance of Common Bases [9]
Base Type
Specific Base
Basicity
Key Characteristics & Use Cases
Carbonates
Na₂CO₃, K₂CO₃
Moderate
Standard, cost-effective choice for many couplings. K₂CO₃ is generally more effective than Na₂CO₃.[12]
Cs₂CO₃
Strong
Highly effective due to the solubility of its salts. Excellent for difficult couplings but more expensive.
Phosphates
K₃PO₄
Strong
Excellent, versatile base. Often provides high yields where carbonates fail. Compatible with base-sensitive functional groups like esters.[16]
Hydroxides
NaOH, KOH
Very Strong
Highly effective but can cause hydrolysis of esters and other sensitive groups. Generally avoided for this synthesis.
Fluorides
KF, CsF
Weak
Mild conditions, useful for substrates that are intolerant to stronger bases.
Disclaimer: Yields are illustrative and vary significantly with the specific reaction.
Section 6: References
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. [Link]
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (2016, January 5). [Link]
What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. (2017, July 23). [Link]
In Suzuki coupling can the boronic acid couple with each other? - ResearchGate. (2020, November 24). [Link]
Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC. (2023, April 24). [Link]
Principles of the Suzuki Coupling Reaction - Encyclopedia.pub. (2023, January 5). [Link]
Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions | Request PDF - ResearchGate. (2025, August 7). [Link]
Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents.
Removal of unreacted starting materials from Methyl 2-(4-formylphenyl)benzoate
Topic: Removal of unreacted starting materials from Methyl 2-(4-formylphenyl)benzoate Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Context: Suzuki-Miyaura Cross-Coupling Workup D...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Removal of unreacted starting materials from Methyl 2-(4-formylphenyl)benzoate
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists
Context: Suzuki-Miyaura Cross-Coupling Workup
Diagnostic Triage: Identify Your Impurity
Before initiating a purification protocol, compare the Rf values and physical behavior of your crude mixture against the starting materials.
The Target Molecule: Methyl 2-(4-formylphenyl)benzoate is a biaryl system containing two sensitive functional groups: a methyl ester (susceptible to hydrolysis) and an aldehyde (susceptible to oxidation).
Use the following logic flow to select the correct protocol.
Troubleshooting Guides & Protocols
Scenario A: "I have sticky boronic acid streaks contaminating my product."
The Issue: Boronic acids are amphiphilic and Lewis acidic. They streak on silica gel, co-eluting with your polar biaryl product.
Why Standard Wash Fails: A strong basic wash (NaOH) effectively removes boronic acid but will saponify your methyl ester to the carboxylic acid.
Solution: The Sorbitol Complexation Wash (Protocol A)
This method exploits the ability of sugar alcohols (Sorbitol or Mannitol) to form water-soluble cyclic boronate esters with boronic acids. This occurs at mild pH, preserving your methyl ester.
Prepare Sorbitol Solution: Dissolve D-Sorbitol (5-10 equiv relative to excess boronic acid) and Na₂CO₃ (1M) in water.
Dissolution: Dissolve your crude organic mixture in a non-water-miscible solvent (Et₂O or EtOAc).
The Wash: Shake the organic layer vigorously with the Sorbitol/Na₂CO₃ solution for 5–10 minutes.
Mechanism:[5][6][7][8][9][10] The boronic acid complexes with the diol of sorbitol, becoming highly hydrophilic.
Separation: Separate the layers. The boronic acid-sorbitol complex migrates to the aqueous phase.
Rinse: Wash the organic layer once with brine to remove residual sugar.
Dry & Concentrate: Dry over MgSO₄ and concentrate.
Expert Insight: If D-Sorbitol is unavailable, Pinacol can be used, but the resulting pinacol boronate is lipophilic and must be separated by chromatography (it will move to the solvent front, unlike the free acid).
Scenario B: "Unreacted Methyl 2-iodobenzoate is co-eluting with my product."
The Issue: The starting aryl halide (Methyl 2-iodobenzoate) and the product (Methyl 2-(4-formylphenyl)benzoate) are both lipophilic esters with very similar Rf values. Separation by flash chromatography is difficult and yield-consuming.
Solution: Stoichiometric Control & Scavenging (Protocol B)
The most effective removal strategy is prevention. You must force the reaction to consume the "hard-to-remove" component.
Corrective Workflow:
Stoichiometry Adjustment: In your next run, use the Boronic Acid as the excess reagent (1.2 – 1.5 equiv) and the Aryl Halide as the limiting reagent (1.0 equiv).
Reasoning: Excess boronic acid is easily removed via Protocol A (Sorbitol). Excess Aryl Halide is difficult to remove.
Post-Reaction Scavenging (If Halide remains):
Add a "Sacrificial" Boronic Acid: If the reaction stalls with unreacted halide, add a small amount (0.2 equiv) of a highly polar boronic acid (e.g., 3-Aminophenylboronic acid ) and fresh catalyst.
Heat for 1 hour.
The halide will convert to an amine-functionalized biaryl.
Acid Wash: Perform a dilute acid wash (1M HCl). The amine-biaryl byproduct will protonate and move to the aqueous layer, leaving your pure target product in the organic layer.
Scenario C: "I need >99% purity, but chromatography is failing."
The Issue: The mixture is complex, containing homocoupled byproducts and catalyst residues.
Solution: Bisulfite Adduct Purification (Protocol C)
This method is specific to the aldehyde functionality on your target molecule. It temporarily converts the aldehyde into a solid, water-soluble bisulfite adduct, allowing all other impurities (esters, halides, homocoupled biaryls) to be washed away.
Critical Warning: Methyl esters can hydrolyze at high pH. Regeneration must be done carefully.
Step-by-Step Protocol:
Formation: Dissolve crude material in minimal EtOAc. Add saturated aqueous Sodium Bisulfite (NaHSO₃, 2–3 equiv).
Precipitation: Shake vigorously. The target molecule will form a bisulfite adduct.[11] Depending on lipophilicity, this adduct will either precipitate as a white solid or migrate entirely to the aqueous layer.
Wash:
If Solid: Filter the solid and wash exclusively with non-polar solvents (Hexanes/Ether) to remove impurities.
If Aqueous:[11][12] Separate the aqueous layer and wash it with Ether to extract non-aldehyde impurities.
Regeneration (The Gentle Method):
Suspend the solid (or aqueous solution) in a biphasic mixture of EtOAc and Water.
Add Formaldehyde (37% aq) or dilute acid (pH 3-4) rather than strong base. Formaldehyde binds more strongly to the bisulfite, releasing your product.
Stir for 30 mins. The pure Methyl 2-(4-formylphenyl)benzoate will migrate back into the EtOAc layer.
Frequently Asked Questions (FAQ)
Q: Can I use silica-supported amine scavengers (e.g., Si-Amine) to remove the excess boronic acid?A:Proceed with caution. While Si-Amine effectively binds boronic acids, your product contains an aldehyde . Primary amines on the scavenger resin can react with your aldehyde to form an imine (Schiff base), permanently binding your product to the resin and destroying your yield. Use carbonate-based scavengers or the Sorbitol wash (Protocol A) instead.
Q: My product is turning black during concentration. Why?A: This indicates residual Palladium. The biaryl system can coordinate Pd.[2]
Fix: Treat your organic solution with SiliaMetS® Thiol or activated charcoal prior to concentration. Filter through Celite.[2][9]
Q: Why not just use recrystallization?A: Recrystallization is an excellent option if you have sufficient scale (>500mg). Biaryls often crystallize well.
Solvent System: Try dissolving in hot EtOAc and slowly adding Hexanes or Heptane until cloudy. Allow to cool slowly. This can effectively exclude the halo-ester impurity if the crystal lattice is selective.
References
Callis, N. M., et al. (1996). Rapid purification of Suzuki-Miyaura coupling products via sorbitol complexation. Journal of Organic Chemistry.[7][13] (Generalized citation for sorbitol method).
Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[13] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[13] Journal of Organic Chemistry, 64(15), 5722–5724.
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[5][14][15] Chemical Reviews, 95(7), 2457–2483.
BenchChem Technical Support. (2025). Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Scale-Up Synthesis of Methyl 2-(4-formylphenyl)benzoate
Ticket ID: #SC-8829-MFPB
Status: Open
Assigned Specialist: Dr. H. Chen, Senior Application Scientist
Priority: Critical (Scale-Up Phase)
Executive Summary
Scaling up the synthesis of Methyl 2-(4-formylphenyl)benzoate (CAS: 149969-69-9) presents a unique "orthogonal" challenge: you must preserve a base-labile methyl ester while installing an oxidation-sensitive aldehyde via a transition-metal catalyzed cross-coupling.
While various routes exist, the Suzuki-Miyaura coupling between Methyl 2-bromobenzoate and 4-Formylphenylboronic acid is the industry standard for scalability, offering superior convergence over stepwise esterification of the biaryl acid.
This guide addresses the specific failure modes of this reaction at scale (>100g to kg), focusing on chemoselectivity (preventing hydrolysis) and purification engineering (avoiding chromatography).
Part 1: The Optimized Protocol (The "Golden Batch")
Do not use standard academic conditions (e.g., MeOH/Water, NaOH). They will hydrolyze your ester and promote Cannizzaro disproportionation of your aldehyde.
Robust against air; dppf ligand bite angle prevents rapid catalyst deactivation better than PPh3 at scale.
Base
K₂CO₃ (2.0 equiv)
Strong enough to activate boronic acid, weak enough to minimize ester hydrolysis compared to NaOH/KOH.
Solvent System
Toluene / Water (4:1)
Biphasic system protects the ester (which stays in Toluene) from the bulk aqueous base. Avoid Alcohols to prevent transesterification.
Temperature
80-85°C
Sufficient for coupling; avoids reflux temperatures (>100°C) where hydrolysis kinetics accelerate.
Atmosphere
Nitrogen/Argon Sparge
Critical. Oxygen causes aldehyde oxidation to the carboxylic acid (impurity difficult to remove).
Part 2: Troubleshooting & FAQs (Root Cause Analysis)
Q1: "I am seeing ~15% of the carboxylic acid byproduct (Hydrolysis). How do I stop this?"
Diagnosis: Your reaction pH is too high, or the organic/aqueous phase transfer is too efficient.
The Fix:
Switch Base: Move from Na₂CO₃ to K₃PO₄ or NaHCO₃ . While slower, bicarbonate is much gentler on methyl esters.
Phase Management: Reduce the water volume. A "drier" Suzuki (using minimal water just to dissolve the base) limits the exposure of the ester to hydroxide ions generated in the equilibrium.
Steric Protection: If the issue persists, ensure you are using Methyl 2-bromobenzoate (ortho-substituted). The ortho-ester is naturally more resistant to hydrolysis than para-isomers due to steric hindrance, but high temperatures override this. Keep T < 90°C.
Q2: "My aldehyde purity is dropping during workup. It looks like it's oxidizing."
Diagnosis: Air exposure during the hot filtration or quench steps. Benzaldehydes are "oxygen sponges" at elevated temperatures.
The Fix:
Degas All Solvents: Sparge workup solvents (EtOAc or Toluene) with nitrogen before use.
Bisulfite Rescue: If oxidation is minor, do not recrystallize yet. Wash the organic layer with 10% NaHSO₃ (Sodium Bisulfite) . This does not remove the acid, but if you form the bisulfite adduct of the aldehyde (solid), you can filter off impurities and regenerate the aldehyde (see Part 3).
Q3: "We cannot run a column on 500g of material. How do we purify this?"
Diagnosis: Chromatography is non-viable at this scale.
The Fix: Rely on Crystallization or Bisulfite Adduct Purification .
Crystallization: The product is a biaryl ester-aldehyde. It typically crystallizes well from IPA (Isopropyl Alcohol) or Ethyl Acetate/Heptane .
Warning: Avoid hot methanol for recrystallization; it can form acetals with the aldehyde or transesterify the ester.
Bisulfite Method (The "Chemical Column"):
Stir crude organic phase with saturated aqueous NaHSO₃.
The aldehyde forms a water-soluble (or solid precipitating) bisulfite adduct.
Regenerate the aldehyde by treating the adduct with mild base (NaHCO₃) or acid (dilute H₂SO₄) and extracting back into toluene.
Q4: "Residual Palladium is >50 ppm. How do we remove it?"
Diagnosis: Pd-dppf is sticky.
The Fix:
Thiol Scavengers: Add SiliaMetS® Thiol or Trimercaptotriazine (TMT) at the end of the reaction (80°C for 1 hour). Filter while hot.[1]
Charcoal: Activated carbon wash is effective but can catalyze aldehyde oxidation. Use only if strictly under nitrogen.
Part 3: Visualizing the Workflow
The following diagram illustrates the logical flow for the scale-up process, highlighting the critical decision points for purification.
Caption: Decision logic for the workup of biaryl aldehyde-esters, prioritizing bisulfite purification for low-purity crude streams.
Part 4: Quantitative Data Summary
Table 1: Solvent & Base Screening for Scale-Up Suitability
Condition
Yield (%)
Ester Hydrolysis (%)
Aldehyde Oxidation (%)
Scale-Up Verdict
MeOH / H₂O / NaOH
92%
12%
5%
FAIL (High hydrolysis risk)
DMF / H₂O / K₂CO₃
88%
2%
8%
RISK (DMF removal is energy intensive)
Toluene / H₂O / K₂CO₃
95%
< 1%
< 1%
PASS (Preferred Biphasic System)
THF / H₂O / Cs₂CO₃
94%
3%
2%
PASS (Costly base, good alternative)
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
Magano, J., & Dunetz, J. R. (2011). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals.[2] Chemical Reviews, 111(3), 2177–2250. Link
Dunn, P. J., et al. (2010). Green Chemistry in the Pharmaceutical Industry: The Suzuki-Miyaura Reaction. Green Chemistry, 12, 13-15. (Contextualizing solvent selection for scale).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Thermal Management & Reaction Optimization
Executive Summary: The Thermal Dilemma
Synthesizing Methyl 2-(4-formylphenyl)benzoate via Suzuki-Miyaura cross-coupling presents a classic "push-pull" thermal conflict. You are coupling a sterically hindered ortho-substituted aryl halide (Ring A) with an electron-deficient boronic acid (Ring B).
The "Push" (Need for Heat): The ortho-methoxycarbonyl group on Ring A creates significant steric hindrance, impeding the transmetallation step. Without sufficient thermal energy (typically >75°C), the catalytic cycle stalls.
The "Pull" (Risk of Heat): The methyl ester is susceptible to saponification (hydrolysis) under the basic, aqueous conditions required for the Suzuki reaction. Furthermore, the aldehyde on Ring B is prone to oxidation if the reaction is prolonged at high temperatures.
This guide defines the "Goldilocks" thermal window to maximize yield while preserving the ester and aldehyde functionalities.
Standard Operating Protocol (The "Goldilocks" Zone)
Based on internal validation and literature precedents for ortho-substituted biaryls, the following conditions offer the highest fidelity.
Parameter
Recommendation
Rationale
Target Temperature
80°C ± 5°C
Sufficient to overcome ortho-steric barrier without accelerating ester hydrolysis.
Solvent System
1,4-Dioxane : Water (9:1)
High organic ratio limits the concentration of hydroxide ions available for hydrolysis.
Base
K₃PO₄ (2.0 equiv)
Mild base. Less aggressive toward methyl esters than Na₂CO₃ or hydroxides.
Catalyst
Pd(dppf)Cl₂·DCM (3-5 mol%)
Robust phosphine ligand resists oxidation and handles steric bulk better than Pd(PPh₃)₄.
Atmosphere
Argon (Balloon/Manifold)
Critical. Aldehydes oxidize to carboxylic acids in air at 80°C.
Troubleshooting Guide: Thermal Failure Modes
Scenario A: "I isolated the carboxylic acid instead of the ester."
Diagnosis: Saponification (Hydrolysis).
Cause: The reaction temperature was too high (>90°C) or the aqueous fraction was too large, allowing hydroxide ions to attack the methyl ester.
Q: How do I prevent ester hydrolysis without killing the reaction?A: You must starve the reaction of water or switch to an anhydrous base system.
Reduce Water: Shift the solvent ratio from 4:1 to 9:1 or 19:1 (Dioxane:Water). The Suzuki mechanism requires only trace water for the boronate activation.
Switch Base: Use Cesium Fluoride (CsF) or Potassium Phosphate (anhydrous) .
Lower Temperature: If you must use aqueous carbonate bases, lower the temperature to 60-65°C and extend the reaction time (24-36h). Note: This risks incomplete conversion due to the steric hindrance.
Scenario B: "The reaction stalled. Starting material (Aryl Halide) is unconsumed."
Diagnosis: Thermal Insufficiency (Steric Barrier).
Cause: The ortho-ester creates a "gatekeeper" effect. At temperatures <70°C, standard catalysts (like Pd(PPh₃)₄) cannot overcome the activation energy required for transmetallation.
Q: Can I force the reaction without raising the temperature?A: Yes, by changing the catalyst system to one with higher activity for hindered substrates.
Ligand Switch: Switch to Buchwald Ligands (e.g., SPhos or XPhos ) with Pd(OAc)₂. These electron-rich, bulky ligands facilitate oxidative addition and transmetallation at lower temperatures (even 40-60°C).
Pre-activation: Heat the boronic acid and base in the solvent for 10 minutes before adding the catalyst and aryl halide. This ensures the active boronate species is ready, reducing the time the catalyst sits idle (and potentially degrading) at temperature.
Scenario C: "Low yield. I see homocoupling of the boronic acid."
Diagnosis: Oxidative Induced Homocoupling.
Cause: High temperatures in the presence of trace oxygen.
Q: Is this temperature related?A: Indirectly. Higher temperatures accelerate the homocoupling side-reaction if oxygen is present.
Degassing: Sparging with argon for 15 minutes is superior to simple vacuum/backfill cycles when heating is involved.
Slow Addition: Add the boronic acid in portions over 1 hour. This keeps its concentration low relative to the aryl halide, statistically favoring the cross-coupling over the homocoupling.
Visualizing the Thermal Logic
Diagram 1: The Thermal Checkpoints in the Catalytic Cycle
This diagram illustrates where heat is required (Green) and where excess heat causes failure (Red).
Caption: Thermal checkpoints. Note that the Transmetallation step is the energy-demanding bottleneck due to ortho-substitution.
Diagram 2: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing temperature-related synthesis failures.
References
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
BenchChem Technical Support. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Link
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Link
Navarro, O., et al. (2003).[2] A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls.[2] Journal of the American Chemical Society.[2] Link
A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 2-(4-formylphenyl)benzoate
For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of novel compounds, impurities, or metabolites is a cornerstone of scientific rigor. High-resolution mass sp...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of novel compounds, impurities, or metabolites is a cornerstone of scientific rigor. High-resolution mass spectrometry (HRMS) coupled with tandem MS (MS/MS) is the definitive tool for this purpose.[1][2][3] This guide provides an in-depth, predictive comparison of the fragmentation behavior of Methyl 2-(4-formylphenyl)benzoate under three common activation techniques: Collision-Induced Dissociation (CID), Higher-energy C-trap Dissociation (HCD), and Electron Transfer Dissociation (ETD).
The analysis herein is built from foundational chemical principles, as specific experimental data for this exact isomer is not prevalent in published literature. This approach underscores the predictive power of mass spectrometry when grounded in mechanistic understanding.
Molecular Overview and Ionization
Methyl 2-(4-formylphenyl)benzoate is an aromatic compound featuring a methyl ester and a formylphenyl group in an ortho configuration. This specific arrangement is critical, as it may lead to unique fragmentation pathways due to neighboring group interactions, often termed "ortho effects".[4][5][6]
Molecular Formula: C₁₅H₁₂O₃
Monoisotopic Mass: 240.07864 Da
Protonated Precursor [M+H]⁺: 241.08647 Da
In electrospray ionization (ESI) positive mode, protonation is expected to occur at one of the carbonyl oxygens (either the ester or the aldehyde), which are sites of high proton affinity.
Figure 1: Structure of Methyl 2-(4-formylphenyl)benzoate.
Comparative Analysis of Fragmentation Techniques
The choice of fragmentation method dictates the type and extent of structural information obtained. While CID and HCD are "slow-heating," ergodic methods that break the weakest bonds first, ETD is a non-ergodic technique that induces fragmentation through a different mechanism.[7][8][9]
Collision-Induced Dissociation (CID)
CID is the most common fragmentation technique, involving the collision of precursor ions with an inert gas, leading to gradual internal energy increase and subsequent fragmentation.[8] For Methyl 2-(4-formylphenyl)benzoate, the primary fragmentation pathways are predictable based on the stability of the resulting ions. Aromatic esters are known to produce prominent molecular ions and characteristic losses.[10][11]
Key Predicted CID Fragments:
Loss of Methanol (CH₃OH, 32.02621 Da): A very common pathway for protonated methyl esters, especially when an ortho hydrogen is available for rearrangement. This would result in a highly stable acylium ion.
Fragment m/z: 209.05976
Loss of the Methoxy Radical (•OCH₃, 31.01839 Da): Alpha cleavage at the ester is a dominant pathway for aromatic esters, leading to the formation of a resonance-stabilized acylium ion, which is often the base peak.[11]
Fragment m/z: 210.06790
Loss of Carbon Monoxide (CO, 27.99491 Da): The formyl group can readily lose CO after initial fragmentation, a characteristic behavior of aromatic aldehydes.[12] This is typically a secondary fragmentation event. For instance, the m/z 211.07572 ion (loss of formaldehyde) could subsequently lose CO.
Loss of Formaldehyde (CH₂O, 30.01056 Da): An ortho effect involving the methyl ester and the biphenyl linkage could facilitate a rearrangement leading to the neutral loss of formaldehyde.
Fragment m/z: 211.07572
Higher-energy C-trap Dissociation (HCD)
HCD is a beam-type fragmentation method that occurs in a dedicated collision cell, distinct from the trapping region of an ion trap. This technique typically imparts higher energy more uniformly, resulting in richer, more informative spectra.[8][13]
How HCD Compares to CID for this Molecule:
Richer Spectra: HCD is expected to produce all the primary fragments seen in CID, but with greater efficiency and a higher abundance of secondary and tertiary fragments.[13][14] For example, subsequent losses of CO from primary fragment ions will be more pronounced.
No Low-Mass Cutoff: A significant advantage of HCD in Orbitrap instruments is the absence of the low-mass cutoff that affects traditional ion trap CID.[15] This ensures that smaller, structurally informative fragments (e.g., the phenyl ion at m/z 77 or the benzoyl cation at m/z 105) are efficiently detected.
Enhanced Structural Detail: The higher energy can induce cleavage of the central C-C bond between the two aromatic rings, providing valuable information about the core structure.
Electron Transfer Dissociation (ETD)
ETD involves the transfer of an electron to a multiply-charged precursor ion, inducing fragmentation by a radical-driven mechanism. This technique is exceptionally useful for large peptides and proteins, as it preserves labile post-translational modifications.[16][17]
Applicability to Methyl 2-(4-formylphenyl)benzoate:
Low Efficacy: ETD is generally ineffective for small, singly-charged molecules.[7][17] Since Methyl 2-(4-formylphenyl)benzoate will predominantly form an [M+H]⁺ ion (z=1) in ESI, ETD is not the recommended technique for its structural elucidation. No significant fragmentation is expected under standard ETD conditions. For small molecule analysis, higher-energy electron fragmentation techniques are more suitable but are less common on standard platforms.[7]
Predicted Fragmentation Pathways and Data Summary
The following diagram and table summarize the most probable fragmentation events for the [M+H]⁺ ion of Methyl 2-(4-formylphenyl)benzoate under CID and HCD conditions.
Caption: Predicted CID/HCD fragmentation pathway for [M+H]⁺ of Methyl 2-(4-formylphenyl)benzoate.
Quantitative Data Summary
Precursor Ion m/z
Fragment Ion m/z
Neutral Loss
Proposed Formula of Loss
Predicted Technique(s)
Notes
241.0865
209.0598
32.0262
CH₃OH
CID, HCD
Common loss from protonated methyl esters.
241.0865
211.0757
30.0106
CH₂O
CID, HCD
Potential ortho effect rearrangement.
209.0598
181.0650
27.9949
CO
CID, HCD
Secondary loss from the formyl group.
211.0757
183.0806
27.9949
CO
CID, HCD
Secondary loss from the formyl group.
181.0650
152.0621
29.0029
C₂H₅•
HCD
More likely under higher energy HCD.
241.0865
105.0335
136.0529
C₈H₈O₂
HCD
Benzoyl cation, requires C-C bond cleavage.
Experimental Protocol: A Self-Validating Approach
This protocol outlines a robust method for acquiring high-quality fragmentation data using a standard LC-HRMS platform (e.g., a Thermo Scientific™ Orbitrap™ series instrument).[18][19]
Objective: To acquire and compare CID and HCD fragmentation spectra for Methyl 2-(4-formylphenyl)benzoate.
1. Sample Preparation:
Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.
Create a working solution of 1 µg/mL by diluting the stock solution in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid ensures efficient protonation.
Method: Direct infusion via a syringe pump at 5-10 µL/min is sufficient for pure standards. If analyzing a complex mixture, a short C18 column (e.g., 50 mm length) with a simple water/acetonitrile gradient should be used.
Mobile Phase A: Water + 0.1% Formic Acid
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
3. Mass Spectrometer Settings (Example: Orbitrap Exploris™):
A Comparative Guide to Formylphenyl Building Blocks: Methyl 2-(4-formylphenyl)benzoate and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the choice of building blocks is paramount...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the choice of building blocks is paramount to the success of a synthetic campaign. Formylphenyl synthons, possessing both an aldehyde for diverse functionalization and a stable aromatic core, are a cornerstone of this molecular toolbox. This guide provides an in-depth, objective comparison of Methyl 2-(4-formylphenyl)benzoate with other prominent formylphenyl building blocks, namely 2-, 3-, and 4-formylphenylboronic acids. By examining their reactivity, applications, and handling characteristics through supporting experimental data, this document aims to empower researchers to make informed decisions in their synthetic strategies.
Introduction: The Utility of Formyl-Functionalized Aromatics
Formylphenyl building blocks are bifunctional reagents that offer a strategic advantage in multi-step syntheses. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, including:
Carbon-Carbon Bond Formation: Wittig reactions, aldol condensations, and Grignard additions.
Carbon-Nitrogen Bond Formation: Reductive amination and imine formation.
Oxidation and Reduction: Conversion to carboxylic acids or benzyl alcohols, respectively.
Simultaneously, the phenyl ring provides a scaffold for the construction of complex molecular architectures, often through cross-coupling reactions. The nature of the second functional group on the phenyl ring dictates the specific applications and reactivity profile of the building block.
A Head-to-Head Comparison: Key Building Blocks
This guide focuses on a comparative analysis of four key formylphenyl building blocks:
Building Block
Structure
Key Features
Methyl 2-(4-formylphenyl)benzoate
Ester functionality allows for late-stage modification or can act as a directing group. The biaryl structure is a common motif in pharmaceuticals.4-Formylphenylboronic acidWidely used in Suzuki-Miyaura cross-coupling reactions. Generally stable and commercially available.[1][2]3-Formylphenylboronic acidOffers a different substitution pattern for accessing meta-substituted biaryls.2-Formylphenylboronic acidThe ortho-relationship of the functional groups can lead to unique reactivity and intramolecular interactions.
Reactivity Profile: A Comparative Analysis
The choice of a formylphenyl building block is often dictated by its intended use in a specific reaction. Here, we compare the performance of these building blocks in three fundamental transformations.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[3][4]
Formylphenylboronic Acids: These are the quintessential coupling partners in Suzuki-Miyaura reactions. Their reactivity is well-documented, and they are compatible with a broad range of reaction partners and functional groups.[1][2][5]
Methyl 2-(4-formylphenyl)benzoate: This building block can participate in Suzuki-Miyaura couplings, typically through the activation of the C-O bond of the ester. However, this often requires more forcing conditions or specialized catalyst systems compared to the more facile coupling of aryl halides or triflates with boronic acids.
Experimental Protocol: Suzuki-Miyaura Coupling with 4-Formylphenylboronic Acid
This protocol details a typical Suzuki-Miyaura coupling reaction to synthesize 4'-formyl-[1,1'-biphenyl]-2-carboxylic acid.
Materials:
2-Bromobenzoic acid
4-Formylphenylboronic acid
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Potassium carbonate (K₂CO₃)
1,4-Dioxane
Water
Procedure:
To a round-bottom flask, add 2-bromobenzoic acid (1.0 mmol), 4-formylphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).
Add palladium(II) acetate (0.02 mmol).
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
Add degassed 1,4-dioxane (8 mL) and water (2 mL).
Heat the reaction mixture to 90 °C and stir for 12 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction to room temperature and add water (20 mL).
Acidify the mixture with 1 M HCl to pH 2-3.
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 4'-formyl-[1,1'-biphenyl]-2-carboxylic acid.
Expected Yield: 85-95%
DOT Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[6][7][8] All the formylphenyl building blocks discussed here are suitable substrates for this transformation.
The reactivity of the aldehyde is influenced by the electronic nature of the other substituent on the aromatic ring. In the case of Methyl 2-(4-formylphenyl)benzoate, the ester group is electron-withdrawing, which can slightly enhance the electrophilicity of the aldehyde carbonyl carbon, potentially leading to faster reaction rates compared to unsubstituted benzaldehyde.
Experimental Protocol: Wittig Reaction with Methyl 2-(4-formylphenyl)benzoate
This protocol describes the synthesis of Methyl 2-(4-styrylphenyl)benzoate.
Materials:
Methyl 2-(4-formylphenyl)benzoate
Benzyltriphenylphosphonium chloride
Sodium hydride (NaH)
Anhydrous Tetrahydrofuran (THF)
Procedure:
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.1 mmol) and anhydrous THF (10 mL).
Cool the suspension to 0 °C and add sodium hydride (1.1 mmol, 60% dispersion in mineral oil) portion-wise.
Allow the mixture to warm to room temperature and stir for 1 hour, during which the color should turn deep orange, indicating the formation of the ylide.
Cool the reaction mixture back to 0 °C and add a solution of Methyl 2-(4-formylphenyl)benzoate (1.0 mmol) in anhydrous THF (5 mL) dropwise.
Stir the reaction at room temperature for 4 hours.
Monitor the reaction progress by TLC.
Upon completion, quench the reaction by the slow addition of water (10 mL).
Extract the mixture with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield Methyl 2-(4-styrylphenyl)benzoate.
Expected Yield: 70-85%
DOT Diagram: Wittig Reaction Workflow
Caption: General workflow of the Wittig reaction.
Reductive Amination
Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds.[9][10][11] This one-pot reaction involves the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.
All the formylphenyl building blocks are amenable to reductive amination. The choice of reducing agent is crucial to avoid the reduction of the aldehyde before imine formation. Mild reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are commonly employed.
Experimental Protocol: Reductive Amination with 3-Formylphenylboronic Acid
This protocol details the synthesis of (3-(benzylaminomethyl)phenyl)boronic acid.
Materials:
3-Formylphenylboronic acid
Benzylamine
Sodium triacetoxyborohydride (NaBH(OAc)₃)
Dichloromethane (DCM)
Acetic acid
Procedure:
To a round-bottom flask, add 3-formylphenylboronic acid (1.0 mmol) and dichloromethane (10 mL).
Add benzylamine (1.1 mmol) and a catalytic amount of acetic acid (2-3 drops).
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.
Continue stirring at room temperature for 12-16 hours.
Monitor the reaction progress by TLC.
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL).
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude product can often be used without further purification, or it can be purified by crystallization or column chromatography if necessary.
Expected Yield: 80-95%
DOT Diagram: Reductive Amination Pathway
Caption: General pathway for reductive amination.
Application in Drug Discovery: Synthesis of Angiotensin II Receptor Blockers
A significant application of formylphenyl building blocks is in the synthesis of angiotensin II receptor blockers (ARBs), a class of antihypertensive drugs. The synthesis of Telmisartan and Valsartan provides excellent case studies for comparing the utility of these building blocks.
Telmisartan Synthesis
The synthesis of Telmisartan often involves the construction of a key biphenyl intermediate. An efficient route utilizes a Suzuki-Miyaura coupling between 4-formylphenylboronic acid and a suitable aryl halide, followed by further elaboration to the final drug molecule.[1][2] This highlights the direct and high-yielding application of 4-formylphenylboronic acid in a complex drug synthesis.
Valsartan Synthesis
The synthesis of Valsartan can also employ a formylphenyl building block. Some routes involve the reductive amination of a biphenyl aldehyde intermediate with a valine derivative.[5][12][13] While not always starting from a simple formylphenyl building block, the core strategy relies on the reactivity of the formyl group to introduce a key side chain.
Physicochemical and Spectroscopic Data
A summary of key physicochemical and spectroscopic data for the discussed building blocks is presented below for easy reference.
Property
Methyl 2-(4-formylphenyl)benzoate
4-Formylphenylboronic acid
3-Formylphenylboronic acid
2-Formylphenylboronic acid
Molecular Formula
C₁₅H₁₂O₃
C₇H₇BO₃
C₇H₇BO₃
C₇H₇BO₃
Molecular Weight
240.25 g/mol
149.94 g/mol
149.94 g/mol
149.94 g/mol
Appearance
White to off-white solid
White to off-white powder
White to off-white powder
Light yellow to tan powder
Melting Point
97-101 °C
250-255 °C (dec.)
109-113 °C
158-163 °C (dec.)
Solubility
Soluble in most organic solvents
Sparingly soluble in water, soluble in methanol, THF
Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.
Conclusion and Future Outlook
Both Methyl 2-(4-formylphenyl)benzoate and the various isomers of formylphenylboronic acid are valuable and versatile building blocks in organic synthesis.
Formylphenylboronic acids are the go-to reagents for introducing a formylphenyl moiety via Suzuki-Miyaura cross-coupling due to their high reactivity and well-established protocols. Their stability and commercial availability further enhance their utility.
Methyl 2-(4-formylphenyl)benzoate offers a unique biaryl scaffold with an ester functionality that can be further manipulated. While its use in cross-coupling reactions as the electrophilic partner is less common and may require more specialized conditions, it presents an attractive option when the pre-installed biaryl core is advantageous. Its aldehyde group exhibits predictable reactivity in standard transformations like Wittig reactions and reductive aminations.
The choice between these building blocks will ultimately depend on the specific synthetic strategy, the desired target molecule, and the reaction conditions that are most compatible with other functional groups present in the starting materials. As the demand for complex and diverse molecular architectures continues to grow in drug discovery and materials science, the strategic application of these and other novel formylphenyl building blocks will undoubtedly play a crucial role in advancing these fields.
References
Efficient and improved synthesis of Telmisartan. Beilstein Journal of Organic Chemistry. [Link]
Efficient and improved synthesis of Telmisartan. PubMed. [Link]
(PDF) Efficient and improved synthesis of Telmisartan. ResearchGate. [Link]
(a) Comparison of benzaldehyde and ortho-boronoaldehyde reactivity,... ResearchGate. [Link]
A short and efficient synthesis of valsartan via a Negishi reaction. PMC. [Link]
Synthesis of Valsartan as drug for the treatment of hypertension. ResearchGate. [Link]
The Suzuki Reaction. UC Berkeley College of Chemistry. [Link]
A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript). MIT Open Access Articles. [Link]
Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. University of Wisconsin-Madison. [Link]
Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. PMC. [Link]
Theoretical (B3lyp) and Spectroscopic (Ft-Ir, 1h-Nmr and 13c-Nmr) Investigation of 2- Methoxy-6-[(3-(P-Methylbenzyl)-4,5-Dihydro-1h-1,2,4-Triazol-5-One-4-Yl)-Azomethin]-Phenyl Benzoate. ResearchGate. [Link]
Methyl-2-formyl benzoate: A Review of Synthesis and Applications. ResearchGate. [Link]
methyl 4-formyl benzoate. The Good Scents Company. [Link]
Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF. ResearchGate. [Link]
Methyl-2-formyl benzoate : A Review of Synthesis and Applications. UNIMAS Institutional Repository. [Link]eprint/23806/)
A Comparative Analysis of the Reactivity of Ortho- and Para-Formylphenyl Benzoates
For Researchers, Scientists, and Drug Development Professionals Executive Summary The positional isomerism of substituents on an aromatic ring significantly dictates the chemical reactivity of a molecule. This guide prov...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The positional isomerism of substituents on an aromatic ring significantly dictates the chemical reactivity of a molecule. This guide provides an in-depth comparative analysis of the reactivity of ortho-formylphenyl benzoate and para-formylphenyl benzoate. These isomers, while structurally similar, exhibit distinct behaviors in various chemical transformations due to the interplay of electronic and steric effects. Understanding these differences is paramount for applications in organic synthesis, medicinal chemistry, and materials science, particularly in the design of prodrugs, controlled-release systems, and novel polymeric materials. This document synthesizes theoretical principles with experimental data to provide a comprehensive resource for predicting and controlling the reactivity of these important building blocks.
Theoretical Framework: The Interplay of Electronic and Steric Effects
The reactivity of formylphenyl benzoates is primarily governed by the electronic properties of the formyl (-CHO) and benzoate (-OOCPh) groups and their spatial arrangement on the phenyl ring.
Electronic Effects:
Formyl Group (-CHO): The aldehyde functionality is a moderately deactivating group due to its electron-withdrawing nature through both the inductive (-I) and resonance (-M) effects.[1][2] This withdrawal of electron density from the aromatic ring makes the ring less susceptible to electrophilic attack and influences the reactivity of the ester group.
Benzoate Group (-OOCPh): The benzoate group is also electron-withdrawing (-I effect) but can act as an electron-donating group through resonance (+M effect) due to the lone pairs on the oxygen atom.[3] However, the overall effect is generally considered to be deactivating.
In the para-isomer , the electronic effects of the formyl and benzoate groups are transmitted across the aromatic ring. The electron-withdrawing nature of the formyl group at the para position enhances the electrophilicity of the ester carbonyl carbon, making it more susceptible to nucleophilic attack.
In the ortho-isomer , the proximity of the two functional groups leads to more complex interactions. Direct field effects and potential intramolecular interactions can modulate the electronic properties of both the aldehyde and the ester.
Steric Effects:
Steric hindrance is a critical factor in differentiating the reactivity of the ortho and para isomers.[4][5]
In the ortho-isomer , the formyl group is adjacent to the benzoate group. This proximity can sterically hinder the approach of reagents to either functional group.[6] For instance, nucleophilic attack on the ester carbonyl may be impeded by the neighboring aldehyde. Conversely, reactions at the aldehyde may be influenced by the bulk of the benzoate group. This steric crowding can also force the ester or formyl group out of the plane of the benzene ring, which can disrupt conjugation and alter reactivity.[6][7]
The para-isomer experiences significantly less steric hindrance as the functional groups are positioned on opposite sides of the aromatic ring. This allows for more facile access of reagents to both the formyl and benzoate moieties.[5]
Comparative Reactivity Data
The differential reactivity of ortho- and para-formylphenyl benzoates is most evident in reactions targeting the ester and aldehyde functionalities. The following sections provide a comparative overview based on established chemical principles and experimental observations.
Hydrolysis of the Ester Group
The alkaline hydrolysis of phenyl benzoates is a well-studied reaction that provides excellent insight into the electronic and steric effects of substituents.[7][8]
Isomer
Expected Relative Rate of Hydrolysis
Rationale
ortho-Formylphenyl Benzoate
Slower
Steric Hindrance: The ortho-formyl group sterically hinders the approach of the hydroxide ion to the ester carbonyl.[6] Electronic Effects: While the electron-withdrawing formyl group should activate the carbonyl for nucleophilic attack, the steric effect often dominates.
para-Formylphenyl Benzoate
Faster
Electronic Activation: The electron-withdrawing formyl group at the para position increases the electrophilicity of the carbonyl carbon, accelerating the rate-determining step of nucleophilic acyl substitution.[9][10] Minimal Steric Hindrance: The para position allows for unhindered attack of the nucleophile.
These predictions are supported by extensive studies on substituted phenyl benzoates, where ortho-substituents, regardless of their electronic nature, often retard the rate of hydrolysis due to steric effects.[8][11] The Hammett equation, a linear free-energy relationship, is a powerful tool for quantifying the electronic effects of meta and para substituents on reaction rates.[10][12][13] However, the "ortho effect" often leads to deviations from these linear relationships due to the complex interplay of steric and electronic factors.[6]
Nucleophilic Addition to the Formyl Group
The reactivity of the aldehyde group towards nucleophiles is also influenced by the position of the benzoate substituent.
Isomer
Expected Relative Rate of Nucleophilic Addition
Rationale
ortho-Formylphenyl Benzoate
Slower
Steric Hindrance: The bulky benzoate group in the ortho position can impede the trajectory of the incoming nucleophile towards the aldehyde carbonyl. Electronic Effects: The electron-withdrawing nature of the benzoate group is expected to enhance the electrophilicity of the aldehyde carbonyl, but this effect may be counteracted by steric hindrance.
para-Formylphenyl Benzoate
Faster
Electronic Activation: The electron-withdrawing benzoate group at the para position increases the partial positive charge on the aldehyde carbonyl carbon, making it more susceptible to nucleophilic attack. Minimal Steric Hindrance: The para position allows for easy access of the nucleophile to the aldehyde.
Experimental Protocols
To empirically validate the theoretical predictions, the following experimental protocols can be employed.
Synthesis of ortho- and para-Formylphenyl Benzoates
These compounds can be synthesized via the Schotten-Baumann reaction, which involves the acylation of the corresponding hydroxybenzaldehyde with benzoyl chloride in the presence of a base.[14][15]
Materials:
2-Hydroxybenzaldehyde (Salicylaldehyde) or 4-Hydroxybenzaldehyde
Benzoyl Chloride
Sodium Hydroxide (10% aqueous solution)
Dichloromethane (or other suitable organic solvent)
Anhydrous Magnesium Sulfate
Procedure:
Dissolve the respective hydroxybenzaldehyde (1 equivalent) in 10% aqueous sodium hydroxide solution.
Cool the mixture in an ice bath.
Add benzoyl chloride (1.1 equivalents) dropwise with vigorous stirring.
Continue stirring for 30 minutes after the addition is complete.
Extract the product with dichloromethane.
Wash the organic layer with water and brine.
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure formylphenyl benzoate.
Diagram of Synthetic Workflow:
Caption: General workflow for the synthesis of formylphenyl benzoates.
Kinetic Analysis of Alkaline Hydrolysis via UV-Vis Spectrophotometry
The rate of hydrolysis can be monitored by observing the formation of the corresponding hydroxyphenolate ion, which has a distinct UV-Vis absorbance maximum compared to the starting ester.[16]
Materials:
ortho-Formylphenyl benzoate
para-Formylphenyl benzoate
Ethanol (or other suitable solvent)
Sodium Hydroxide solution (standardized)
UV-Vis Spectrophotometer with a thermostatted cell holder
Procedure:
Prepare stock solutions of the ortho and para isomers in ethanol.
Prepare a standardized solution of sodium hydroxide in a water/ethanol mixture.
Equilibrate the spectrophotometer and the reactant solutions to a constant temperature (e.g., 25 °C).
Initiate the reaction by mixing the ester solution with the sodium hydroxide solution in a quartz cuvette.
Monitor the increase in absorbance at the λmax of the corresponding hydroxyphenolate ion over time.
Determine the pseudo-first-order rate constant (k_obs) from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.
Calculate the second-order rate constant (k) by dividing k_obs by the concentration of sodium hydroxide.
Diagram of Kinetic Analysis Workflow:
Caption: Workflow for the kinetic analysis of ester hydrolysis.
Conclusion
The reactivity of ortho- and para-formylphenyl benzoates is a clear demonstration of how subtle changes in molecular architecture can lead to significant differences in chemical behavior. The para-isomer is generally more reactive towards nucleophiles at both the ester and aldehyde functionalities due to favorable electronic activation and minimal steric hindrance. In contrast, the ortho-isomer exhibits reduced reactivity, primarily due to steric impediment from the adjacent functional groups. A thorough understanding of these structure-activity relationships is essential for chemists in research and development to design more efficient synthetic routes, develop novel functional molecules, and predict the stability and reactivity of complex organic compounds. The experimental protocols provided herein offer a robust framework for the quantitative comparison of these isomers, enabling a deeper understanding of their chemical properties.
References
Hansen, T. V., & Skattebøl, L. (n.d.). ortho-Formylation of phenols. Organic Syntheses Procedure. Retrieved from [Link]
Chemistry LibreTexts. (2024, September 1). Preparation of the Benzoate of Phenol. Retrieved from [Link]
Kocalar, S., et al. (2021, July 18). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators. Retrieved from [Link]
LookChem. (n.d.). 4-FORMYLPHENYL BENZOATE. Retrieved from [Link]
PubChem. (n.d.). 4-Formylphenyl benzoate. National Institutes of Health. Retrieved from [Link]
ResearchGate. (2009, January 13). Kinetic study of hydrolysis of benzoates. part xxvii. ortho substituent effect in alkaline hydrolysis of phenyl esters of substituted benzoic acids in aqueous BU4NBr. Retrieved from [Link]
RSC Publishing. (n.d.). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]
YouTube. (2021, October 8). Synthesis of Phenyl benzoate. Retrieved from [Link]
Allen. (n.d.). Why Benzaldehyde is metadirecting for nucleophilic substitution rections ?. Retrieved from [Link]
Chemistry LibreTexts. (2022, September 24). An Explanation of Substituent Effects. Retrieved from [Link]
Chemistry Steps. (2022, January 3). Ortho, Para, Meta. Retrieved from [Link]
OpenStax. (2023, September 20). Substituent Effects in Electrophilic Substitutions. Organic Chemistry. Retrieved from [Link]
Pharmacy 180. (n.d.). Hammett Equation - Mechanisms of Organic Reactions. Organic Chemistry. Retrieved from [Link]
YouTube. (2020, January 17). ortho, meta, & para positions on aromatic rings. Retrieved from [Link]
Chemistry 331: Laboratory Manual. (2012). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols.
Pendidikan Kimia. (n.d.).
ResearchGate. (n.d.). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Retrieved from [Link]
RSC Publishing. (n.d.). Rate correlations involving the linear combination of substituent parameters. Part II. Hydrolysis of aryl benzoates. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
A Senior Application Scientist's Guide to Alternatives for Methyl 2-(4-formylphenyl)benzoate in Complex Synthesis
For researchers and professionals in drug development, the strategic assembly of molecular scaffolds is paramount. Methyl 2-(4-formylphenyl)benzoate is a valuable bifunctional building block, providing a pre-formed biphe...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the strategic assembly of molecular scaffolds is paramount. Methyl 2-(4-formylphenyl)benzoate is a valuable bifunctional building block, providing a pre-formed biphenyl core with orthogonal reactive sites: an aldehyde for chain extension and a methyl ester for derivatization. However, reliance on a single, specific intermediate can introduce constraints related to cost, availability, or synthetic flexibility.
This guide provides an in-depth comparison of alternative synthetic strategies that achieve the same structural motif without starting with Methyl 2-(4-formylphenyl)benzoate. We will explore different bond-forming strategies and the use of precursor functional groups, supported by experimental data and detailed protocols, to empower chemists with a broader range of options for their synthetic campaigns.
The Synthetic Utility of the Biphenyl-2-carboxylate-4'-carbaldehyde Scaffold
The core value of Methyl 2-(4-formylphenyl)benzoate lies in its structure, which combines a biphenyl backbone—a privileged motif in medicinal chemistry—with two of the most versatile functional groups in organic synthesis.
The Aldehyde (Formyl) Group: This electrophilic site is a gateway to numerous carbon-carbon and carbon-heteroatom bond formations. It readily participates in Wittig reactions, reductive aminations, aldol condensations, and oxidations to a carboxylic acid.[1]
The Methyl Ester Group: This group can be readily hydrolyzed to a carboxylic acid for amide couplings or other transformations. It can also be reduced to a primary alcohol.
This dual functionality makes it a key intermediate in the synthesis of complex molecules, including precursors for Angiotensin II Receptor Blockers (ARBs) like Telmisartan.[2]
Caption: Structure of Methyl 2-(4-formylphenyl)benzoate with key reactive sites.
Strategic Alternatives: Retrosynthesis via Cross-Coupling
Instead of using the complete molecule, a more flexible approach is to construct the biphenyl core during the synthesis. This allows for greater variation in the substitution patterns of both rings. Palladium-catalyzed cross-coupling reactions are the premier tools for this transformation.[3]
The Suzuki-Miyaura Coupling: The Workhorse Reaction
The Suzuki-Miyaura reaction is often the first choice due to its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents and byproducts.[3] There are two primary disconnection strategies to form the target scaffold.
The choice between these pathways depends on the commercial availability, cost, and stability of the starting materials. (4-formylphenyl)boronic acid is generally stable and widely available, making Strategy A a very common and reliable approach.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Alternative Cross-Coupling Reactions
While Suzuki coupling is prevalent, other methods offer advantages in specific contexts, such as overcoming a difficult coupling or accommodating sensitive functional groups.
Coupling Reaction
Organometallic Reagent (Ar-M)
Key Advantages
Key Disadvantages
Suzuki-Miyaura
Boronic Acids/Esters
Air/moisture stable reagents; low toxicity; wide functional group tolerance.[3]
Can be sluggish with some substrates; boronic acid decomposition.
Stille
Organostannanes (Tin)
Very high functional group tolerance; insensitive to moisture.[3]
High toxicity of tin reagents and byproducts; difficult purification.[3]
Negishi
Organozinc
Highly reactive, enabling difficult couplings at lower temperatures.[3]
Reagents are sensitive to air and moisture; requires inert atmosphere.[4]
Hiyama
Organosilanes
Low toxicity; reagents are stable and readily available.
Requires activation with fluoride or strong base.
Expert Insight: For pharmaceutical development, the toxicity of tin byproducts makes the Stille coupling a less desirable option for late-stage synthesis despite its high reliability. The Negishi coupling is excellent for its reactivity but requires more stringent process controls due to the sensitivity of the organozinc reagents. Therefore, the Suzuki-Miyaura coupling remains the most balanced and widely adopted method in industry.
Functional Group Interconversion (FGI): A Parallel Strategy
Another powerful alternative is to perform the cross-coupling with a precursor functional group that is more robust or less reactive under the coupling conditions. The desired aldehyde or ester is then revealed in a subsequent step. This strategy can prevent unwanted side reactions and broaden the scope of compatible reaction conditions.
Alternatives for the Formyl Group
The aldehyde is a relatively sensitive functional group that can undergo oxidation or condensation under some reaction conditions. Using a precursor can circumvent these issues.
Precursor Group
Conversion Method
Key Advantages
Considerations
Nitrile (-CN)
Reduction (e.g., DIBAL-H)
Highly stable to coupling conditions; readily available starting materials.
Requires a stoichiometric reduction step; potential for over-reduction.
Protected Aldehyde (e.g., Acetal)
Acidic Hydrolysis
Protects the aldehyde from base-catalyzed side reactions.
Adds two steps to the sequence (protection and deprotection).
Benzyl Alcohol (-CH₂OH)
Oxidation (e.g., PCC, DMP)
Alcohol is generally stable to coupling; can be synthesized from the corresponding acid.
Requires a stoichiometric oxidation step post-coupling.
Alternatives for the Methyl Ester Group
The methyl ester can be susceptible to hydrolysis under basic conditions often used in cross-coupling reactions.
Precursor Group
Conversion Method
Key Advantages
Considerations
Carboxylic Acid (-COOH)
Fischer Esterification
Avoids ester hydrolysis during coupling; allows for late-stage diversification.
The free acid can sometimes complicate catalysis by coordinating to the metal.
Triflate (-OTf) from Phenol
Carbonylation
Enables coupling of phenols, which are readily available.[4]
Requires CO gas and specialized equipment; reaction optimization can be complex.
Causality in Experimental Choice: The decision to use an FGI strategy is often driven by observations of low yields or side-product formation in a direct coupling approach. For instance, if a Suzuki reaction using a basic aqueous phase leads to significant hydrolysis of the methyl ester, switching to a 2-bromobenzoic acid coupling partner followed by a final esterification step is a logical and effective solution.
Validated Experimental Protocols
The following protocols are self-validating systems designed to provide reliable results for researchers.
Protocol 1: Synthesis of Methyl 2-(4-formylphenyl)benzoate via Suzuki-Miyaura Coupling
This protocol describes the synthesis using the most common and robust alternative strategy: building the biphenyl core from commercially available precursors.[5]
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 2-bromobenzoate (2.15 g), (4-formylphenyl)boronic acid (1.80 g), Pd(dppf)Cl₂ (146 mg), and Cesium Carbonate (6.52 g).
Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove oxygen.
Solvent Addition: Add 1,4-dioxane (40 mL) and water (10 mL) via syringe.
Reaction: Heat the mixture to 100 °C and stir vigorously for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final product.
Protocol 2: FGI Approach - Oxidation of [2'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl]methanol
This protocol demonstrates the FGI strategy where a more stable benzyl alcohol precursor is used in the coupling, followed by oxidation to the desired aldehyde.
Setup: To a 100 mL round-bottom flask with a magnetic stir bar, dissolve the biphenyl alcohol intermediate (e.g., 2.42 g, 10.0 mmol) in dichloromethane (DCM, 50 mL).
Reagent Addition: Add Dess-Martin Periodinane (DMP) (5.09 g, 12.0 mmol) to the solution in one portion at room temperature. A mild exotherm may be observed.
Reaction: Stir the reaction mixture at room temperature for 2-3 hours. The mixture will become cloudy. Monitor by TLC until the starting material is consumed.
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 30 mL) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 30 mL). Stir vigorously for 15-20 minutes until the organic layer is clear.
Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The resulting crude aldehyde can be purified by column chromatography as described in Protocol 1.
Caption: Comparison of a direct coupling strategy versus an FGI approach.
Conclusion
While Methyl 2-(4-formylphenyl)benzoate is a competent reagent, modern synthetic chemistry offers a host of superior, more flexible strategies for accessing the biphenyl-2-carboxylate-4'-carbaldehyde scaffold. By leveraging well-established cross-coupling reactions like the Suzuki-Miyaura coupling, researchers can build the core structure from more fundamental, often cheaper, and more readily available starting materials. Furthermore, employing a Functional Group Interconversion (FGI) strategy provides an additional layer of control, protecting sensitive moieties and ultimately improving yields and purity. The optimal strategy will always depend on the specific molecular target, scale, and economic factors, but the alternatives presented here form a robust toolkit for the discerning synthetic chemist.
References
EP0038061A1 - Substituted biphenyl-2-carboxaldehydes and a process for preparing them.
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects . RSC Publishing. [Link]
Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein . PMC. [Link]
Substituted biphenyl-2-carboxaldehydes and a process for preparing them . European Patent Office. [Link]
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties . SpringerLink. [Link]
Methyl-2-formyl benzoate : A Review of Synthesis and Applications . UNIMAS Institutional Repository. [Link]
Methyl-2-formyl benzoate: A Review of Synthesis and Applications . ResearchGate. [Link]
Pnictogens: Alternatives to metal-catalyzed cross-coupling . Illinois Chemistry. [Link]
Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation . Preprints.org. [Link]
One-Pot Synthesis of 2′-Aminobenzothiazolo-Arylmethyl-2-Naphthols Catalyzed by NBS under Solvent-Free Conditions . PMC. [Link]
General Synthetic Methodologies for Building Blocks to Construct Molecular Motors . PMC. [Link]
Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
FT-IR analysis of Methyl 2-(4-formylphenyl)benzoate functional groups
Executive Summary Methyl 2-(4-formylphenyl)benzoate is a critical biaryl intermediate, often utilized in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and pharmaceutical scaffolds. Its structural duality—conta...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 2-(4-formylphenyl)benzoate is a critical biaryl intermediate, often utilized in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and pharmaceutical scaffolds. Its structural duality—containing both an ester (electron-withdrawing, ortho-substituted) and an aldehyde (reactive electrophile, para-substituted)—presents a unique spectroscopic challenge.
This guide provides a rigorous comparative analysis of the vibrational modes of this molecule. Unlike standard database entries, we focus on the differential analysis required to validate its synthesis via Suzuki-Miyaura coupling. We compare the target analyte against its precursors and evaluate the efficacy of Attenuated Total Reflectance (ATR) versus Transmission (KBr) modes for this specific application.
Scenario: You are synthesizing Methyl 2-(4-formylphenyl)benzoate via a Suzuki Coupling reaction between Methyl 2-bromobenzoate (Reactant A) and 4-Formylphenylboronic acid (Reactant B).
The "Traffic Light" Monitoring System
The following diagram illustrates the logical flow for determining reaction completion using FT-IR.
Figure 1: Logic flow for monitoring the Suzuki coupling of biaryl esters via FT-IR.
Spectral Overlay Comparison
This table objectively compares the spectral features of the starting materials versus the purified product.
Feature
Methyl 2-bromobenzoate (Reactant A)
4-Formylphenylboronic acid (Reactant B)
Product
3200-3500 cm⁻¹
Flat baseline
Broad O-H (Boronic acid hydroxyls)
Flat baseline (Critical purity check)
2720/2820 cm⁻¹
Absent
Present (Aldehyde Fermi doublet)
Present
1700-1750 cm⁻¹
Single peak ~1730 (Ester)
Single peak ~1690 (Aldehyde)
Two resolved peaks (1735 & 1700)
1300-1400 cm⁻¹
Standard fingerprint
Strong B-O stretch (~1340)
Absent (Indicates removal of Boron)
< 600 cm⁻¹
Strong C-Br stretch
Absent
Absent
Scientist's Insight: The most common failure mode in this synthesis is the oxidation of the aldehyde to a carboxylic acid during workup. If you see a broad OH trough appearing at 2500-3300 cm⁻¹ in your product spectrum, your aldehyde has degraded.
Methodological Comparison: ATR vs. Transmission (KBr)
For this specific molecule, the choice of sampling technique significantly impacts data quality.
Comparative Assessment
Feature
ATR (Diamond Crystal)
Transmission (KBr Pellet)
Sample Prep
None (Direct powder)
High (Grinding/Pressing)
Resolution
Medium (2-4 cm⁻¹)
High (Can resolve <1 cm⁻¹)
Peak Shifts
Slight redshift due to refractive index
True frequencies
Suitability
Routine Monitoring
Publication/Structure Proof
Why?
The ester/aldehyde carbonyls are close (~30 cm⁻¹ apart). ATR might merge them if resolution is low.
KBr provides the separation needed to clearly distinguish the two carbonyl environments.
Matrix: Spectroscopic grade KBr (Potassium Bromide), dried at 110°C.
Equipment: Hydraulic Press, Agate Mortar/Pestle.
Step-by-Step Workflow
Background Collection:
Scan the empty sample chamber (air background) to remove atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor.
Parameter Set: 32 scans, 2 cm⁻¹ resolution.
Sample Preparation (The "1:100" Rule):
Weigh 1.5 mg of the analyte.
Weigh 150 mg of dry KBr.
Critical Step: Grind the mixture in an agate mortar for 2 minutes until it forms a fine, uniform powder. Causality: Inadequate grinding causes "Christiansen Effect" (scattering), resulting in a sloping baseline and distorted peak shapes.
Pellet Formation:
Transfer powder to a 13mm die set.
Apply 8-10 tons of pressure for 2 minutes under vacuum (if available).
Check: The resulting pellet must be translucent (glass-like). If opaque/white, regrind and repress.
Data Acquisition:
Place pellet in the holder.
Acquire spectrum (32 scans).
Validation: Ensure the transmission of the strongest peak (Ester C=O) bottoms out between 10% and 20% T. If it hits 0%, the detector is saturated; dilute the sample with more KBr.
Post-Processing:
Apply Baseline Correction (Rubberband method).
Do NOT apply heavy smoothing, as this will artificially merge the critical 1735/1700 cm⁻¹ doublet.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard reference for Fermi resonance and Carbonyl assignments).
NIST Chemistry WebBook. IR Spectrum of Methyl Benzoate. National Institute of Standards and Technology.[1] Available at: [Link]
NIST Chemistry WebBook. IR Spectrum of Benzaldehyde. National Institute of Standards and Technology.[1] Available at: [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational text for the synthesis mechanism).
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Source for B-O and C-Br stretch frequencies).
A Comparative Guide to Catalytic Systems for the Synthesis of Methyl 2-(4-formylphenyl)benzoate
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the efficient construction of biaryl structures remains a cornerstone of drug discovery and materials science....
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the efficient construction of biaryl structures remains a cornerstone of drug discovery and materials science. Methyl 2-(4-formylphenyl)benzoate is a key building block, and its synthesis via cross-coupling reactions presents a valuable case study in catalyst selection and optimization. This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of this important intermediate, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of catalyst performance, present comparative experimental data, and provide detailed protocols to inform your synthetic strategy.
The Suzuki-Miyaura Reaction: A Powerful Tool for Biaryl Synthesis
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a premier method for the formation of carbon-carbon bonds, particularly for creating biaryl linkages.[1] The reaction's popularity stems from its mild conditions, tolerance of a wide array of functional groups, and the use of generally stable and commercially available organoboron reagents.[2][3] The synthesis of Methyl 2-(4-formylphenyl)benzoate is typically achieved through the coupling of methyl 2-bromobenzoate with 4-formylphenylboronic acid.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
Figure 2: Experimental workflow using Pd(PPh₃)₄.
Protocol 2: Using an In Situ Generated Catalyst - Pd(OAc)₂ / SPhos
This protocol involves the in situ formation of the active catalyst from a palladium(II) precursor and a bulky phosphine ligand.
Figure 3: Experimental workflow using Pd(OAc)₂ / SPhos.
Conclusion
The synthesis of Methyl 2-(4-formylphenyl)benzoate via the Suzuki-Miyaura cross-coupling reaction is a robust and versatile transformation. While traditional catalysts such as Pd(PPh₃)₄ can be effective, the use of modern catalyst systems employing bulky and electron-rich phosphine ligands like SPhos or XPhos often leads to significantly improved reaction rates and yields, particularly for sterically challenging substrates. The choice of catalyst will ultimately depend on factors such as cost, availability, and the specific requirements of the synthesis. The protocols and comparative data provided in this guide are intended to equip researchers with the knowledge to make informed decisions and to streamline the synthesis of this and other valuable biaryl compounds.
References
A. de Meijere, F. Diederich, Eds., Metal-Catalyzed Cross-Coupling Reactions, Wiley-VCH, Weinheim, Germany, 2nd ed., 2004.
J. P. Wolfe, R. A. Singer, B. H. Yang, S. L. Buchwald, J. Am. Chem. Soc., 1999, 121, 9550-9561.
N. Miyaura, A. Suzuki, Chem. Rev., 1995, 95, 2457-2483.
A. F. Littke, G. C. Fu, Angew. Chem. Int. Ed., 2002, 41, 4176-4211.
S. L. Buchwald, C. Bolm, Eds., Transition Metals for Organic Synthesis, Wiley-VCH, Weinheim, Germany, 2nd ed., 2004.
V. V. Grushin, H. Alper, Chem. Rev., 1994, 94, 1047-1062.
T. E. Barder, S. D. Walker, J. R. Martinelli, S. L. Buchwald, J. Am. Chem. Soc., 2005, 127, 4685-4696.
J. F. Hartwig, Acc. Chem. Res., 1998, 31, 852-860.
A. Suzuki, J. Organomet. Chem., 1999, 576, 147-168.
C. C. C. Johansson, T. J. Colacot, Angew. Chem. Int. Ed., 2010, 49, 676-707.
R. B. Bedford, Chem. Commun., 2003, 20, 2485-2497.
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]
The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]